molecular formula C7H7ClN2O2 B1347341 5-Chloro-4-methyl-2-nitroaniline CAS No. 7149-80-6

5-Chloro-4-methyl-2-nitroaniline

Cat. No.: B1347341
CAS No.: 7149-80-6
M. Wt: 186.59 g/mol
InChI Key: BBWHBSDZHSQECL-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWHBSDZHSQECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291001
Record name 5-chloro-4-methyl-2-nitroaniline
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-80-6
Record name 5-Chloro-4-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7149-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 72334
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7149-80-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-4-methyl-2-nitroaniline
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Foundational & Exploratory

Technical Guide: 5-Chloro-4-methyl-2-nitroaniline (CAS 7149-80-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methyl-2-nitroaniline, with the CAS number 7149-80-6, is a substituted aromatic amine. Its chemical structure incorporates a chlorine atom, a methyl group, and a nitro group attached to an aniline core. This arrangement of functional groups suggests its potential as a versatile intermediate in organic synthesis. This technical guide provides a summary of the currently available physicochemical properties, a known synthesis protocol, and safety information for this compound. It is important to note that while its structural motifs are common in medicinal chemistry, specific biological activity or applications in drug development for this compound have not been extensively documented in publicly available scientific literature.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below for easy reference. Data has been aggregated from various chemical supplier databases.

PropertyValueReference(s)
CAS Number 7149-80-6[1]
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.60 g/mol [3]
Appearance Not specified in available literature
Melting Point 159-163 °C
Boiling Point 339.3 °C at 760 mmHg
Density 1.415 g/cm³
Solubility Data not available in searched literature

Synthesis

A method for the synthesis of this compound has been reported and is detailed below.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

  • Sodium ethoxide

  • Ethanol

  • Water

  • Isopropanol

  • n-Hexane

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • In a separate vessel, dissolve N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide in ethanol.

  • Slowly add the sodium ethoxide solution to the solution of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide with stirring at room temperature.

  • Allow the reaction to proceed for a specified amount of time.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a mixture of isopropanol and n-hexane.

  • Further wash the solid with n-hexane.

  • Dry the final product, this compound.

Logical Workflow for Synthesis:

G Synthesis Workflow cluster_0 Reaction Setup A Dissolve N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide in Ethanol C Mix solutions and react at room temperature A->C B Prepare Sodium Ethoxide solution in Ethanol B->C D Precipitate product in water C->D E Filter to isolate the solid product D->E F Wash with Isopropanol/n-Hexane mixture E->F G Final wash with n-Hexane F->G H Dry the final product: This compound G->H

Caption: Synthesis of this compound.

Spectroscopic Data

Applications in Research and Drug Development

Currently, there is a notable lack of published research detailing the specific biological activities or direct applications of this compound in drug development.[4] Its primary documented role is as an intermediate in organic synthesis.[4]

It is important to distinguish this compound from its isomers, such as 5-Chloro-2-methyl-4-nitroaniline (CAS 13852-51-2), for which some applications in the synthesis of dyes and as a precursor in pharmaceutical and agrochemical development have been noted.[5][6] Another related compound, 5-Chloro-2-nitroaniline, has been investigated for its utility in the synthesis of potential cancer therapeutics and HIV-1 inhibitors.[7] However, these applications cannot be directly attributed to this compound without specific experimental evidence.

The presence of the nitroaniline moiety is of interest in medicinal chemistry. This core is found in various compounds with a wide range of biological activities. The chloro and methyl substitutions on the benzene ring of the target compound could potentially modulate its electronic and steric properties, which in turn could influence its biological activity and metabolic stability. However, without dedicated studies, any potential therapeutic application remains speculative.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related nitroaniline compounds, potential hazards include skin and eye irritation.

Conclusion

This compound (CAS 7149-80-6) is a chemical compound with established physicochemical properties and a known synthetic route. While its structural features suggest potential as a building block in medicinal chemistry and materials science, there is a clear gap in the scientific literature regarding its biological activity and applications in drug development. This guide serves as a summary of the currently available information and highlights the need for further research to explore the potential of this compound. Researchers investigating this molecule are encouraged to conduct thorough analytical and biological characterization.

References

Physical and chemical properties of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical and chemical properties of 5-Chloro-4-methyl-2-nitroaniline, tailored for researchers, scientists, and professionals in the field of drug development. This document collates critical data, experimental methodologies, and safety information to serve as a comprehensive resource.

Chemical Identity and Properties

This compound is an aromatic amine with the chemical formula C₇H₇ClN₂O₂. It is a valuable intermediate in organic synthesis, particularly in the production of dyes, pigments, and potentially in the development of pharmaceutical and agrochemical compounds.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
Appearance Yellow to orange crystalline powder[1]
Melting Point 164-168 °C[1][2][3][4]
Boiling Point 375.2 ± 37.0 °C (Predicted)[2][4]
Density 1.4 - 1.415 g/cm³ (Predicted)[2][4]
Solubility Sparingly soluble in water; Soluble in organic solvents such as ethanol, acetone, and chloroform.[1]
Flash Point 162.2 °C[4]
Vapor Pressure 6.52E-05 mmHg at 25°C[4]
Refractive Index 1.627[4]
Chemical and Spectroscopic Properties

The chemical and spectroscopic characteristics of this compound are essential for its identification and use in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[2][5]
Molecular Weight 186.596 g/mol [2][5]
CAS Number 13852-51-2[1][3][5]
InChI Key Information not available in search results
SMILES Cc1cc(c(Cl)cc1N)--INVALID-LINK--=O[5]
Mass Spectrometry (m/z) 187.0 (M+1)[6]
¹H NMR Available[7][8]
¹³C NMR Available[8]
IR Spectra Available[8]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the hydrolysis of an N-acetylated precursor.[6]

Materials:

  • N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

  • Sodium ethoxide

  • Ethanol

  • Water

  • Isopropanol

  • n-Hexane

Procedure:

  • A solution of sodium ethoxide (8.27 g, 45.9 mmol) is prepared in ethanol (10 mL).[6]

  • This solution is slowly added to a stirred solution of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide (7.0 g, 30.6 mmol) in ethanol (10 mL) at room temperature.[6]

  • The reaction mixture is stirred for 1 hour.[6]

  • After the reaction is complete, the mixture is poured into water (100 mL), leading to the precipitation of the product.[6]

  • The precipitate is collected by filtration.[6]

  • The collected solid is washed with a 1:3 mixture of isopropanol and n-hexane (10 mL), followed by a wash with n-hexane (10 mL).[6]

  • This process yields 5.71 g (85% yield) of this compound.[6]

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product reactant1 N-(5-chloro-4-methyl-2-nitrophenyl)acetamide in Ethanol reaction Mixing and Stirring (1 hour at room temperature) reactant1->reaction reactant2 Sodium Ethoxide in Ethanol reactant2->reaction precipitation Precipitation in Water reaction->precipitation filtration Filtration precipitation->filtration washing Washing with Isopropanol/n-Hexane filtration->washing product This compound washing->product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a key building block in various synthetic applications due to its reactive functional groups.

  • Dye and Pigment Synthesis: The amino group can be diazotized and coupled to form azo dyes, which are used in textiles and printing inks.[1]

  • Pharmaceutical Intermediates: The compound's structure is a precursor for the synthesis of more complex molecules with potential biological activity, such as antimicrobial or antiparasitic agents.[1]

  • Agrochemicals: It is utilized in the production of herbicides and insecticides, where the nitro group can contribute to their biological activity.[1]

  • Organic Synthesis Research: Its multiple reactive sites make it a useful model compound for studying the chemistry of aromatic amines and developing new synthetic methodologies.[1]

The logical relationship of its applications is depicted in the following diagram.

G Applications of this compound cluster_applications Key Application Areas center_node This compound dyes Dye & Pigment Synthesis center_node->dyes pharma Pharmaceutical Intermediates center_node->pharma agro Agrochemical Production center_node->agro research Organic Synthesis Research center_node->research

Caption: Key application areas of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation)[9]

  • May cause damage to organs through prolonged or repeated exposure.[9][10]

  • Toxic to aquatic life with long-lasting effects.[9][10]

Precautionary Statements:

  • Wear protective gloves, clothing, eye, and face protection.[9][10]

  • Use only in a well-ventilated area or outdoors.[9][10]

  • Avoid breathing dust.[10]

  • Do not get in eyes, on skin, or on clothing.[9][10]

  • Store in a locked up, well-ventilated place.[9][10]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties that make it a versatile intermediate in several industrial and research applications. A thorough understanding of its characteristics, synthesis, and safe handling procedures is crucial for its effective and responsible use. This guide provides a foundational repository of such information to aid researchers and developers in their work.

References

A Comprehensive Technical Guide to 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth overview of the molecular structure, chemical properties, synthesis, and applications of 5-Chloro-4-methyl-2-nitroaniline, a key chemical intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound. Its structure consists of an aniline ring substituted with a chloro, a methyl, and a nitro group at positions 5, 4, and 2, respectively.

Molecular Formula: C₇H₇ClN₂O₂[1]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 7149-80-6[1][2]
Molecular Weight 186.60 g/mol [1]
Appearance Yellow powder[3]
Melting Point 164-167 °C[4][5]
Boiling Point 375.2 ± 37.0 °C at 760 mmHg[4]
Density 1.4 ± 0.1 g/cm³[4]
Flash Point 180.7 ± 26.5 °C[4]
SMILES Cc1cc(c(Cl)cc1N)--INVALID-LINK--=O[6]

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide.

Experimental Protocol:

  • Preparation of Sodium Ethoxide Solution: Dissolve sodium ethoxide (8.27 g, 45.9 mmol) in ethanol (10 mL) to prepare the alkoxide solution.[2]

  • Reaction Setup: In a separate flask, dissolve N-(5-chloro-4-methyl-2-nitrophenyl)acetamide (7.0 g, 30.6 mmol) in ethanol (10 mL) with stirring at room temperature.[2]

  • Reaction Execution: Slowly add the prepared sodium ethoxide solution to the solution of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide.[2]

  • Reaction Time: Continue stirring the reaction mixture at room temperature for 1 hour.[2]

  • Precipitation: After 1 hour, pour the reaction mixture into 100 mL of water to precipitate the product.[2]

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with a 1:3 mixture of isopropanol and n-hexane (10 mL), followed by a wash with n-hexane (10 mL).[2]

  • Product: This process yields this compound (5.71 g, 85% yield).[2]

SynthesisWorkflow start Start: N-(5-chloro-4-methyl- 2-nitrophenyl)acetamide in Ethanol reaction Stir at Room Temperature for 1 hour start->reaction reagent Sodium Ethoxide in Ethanol reagent->reaction precipitation Pour into Water reaction->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Isopropanol/Hexane and then Hexane filtration->washing product Final Product: This compound washing->product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • Mass Spectrometry (MS): Mass spectrometry data shows a peak at m/z of 187.0, corresponding to the [M+1] ion.[2]

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available for this compound and are essential for confirming the positions of the substituents on the aniline ring.[7]

  • Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine, the N-O stretches of the nitro group, and C-Cl and C-H bonds of the aromatic ring.[7]

Applications in Research and Development

This compound serves as a versatile intermediate in various synthetic applications.

  • Dye and Pigment Synthesis: A primary application is in the manufacturing of azo dyes, which are valued for their vibrant and stable colors in textiles and printing inks.[8]

  • Pharmaceutical Intermediate: This compound is a building block in the synthesis of pharmaceuticals, particularly in the development of antibiotics and antiparasitic drugs where the chloro and nitro groups can be modified to enhance binding to biological targets.[8]

  • Agrochemical Production: It is utilized in the synthesis of agrochemicals, including herbicides and insecticides. The nitro group can contribute to biological activity, while the chlorine atom can enhance stability.[8]

  • Organic Synthesis Research: In a laboratory setting, it is a useful compound for studying the chemistry of aromatic amines.[8] It has also been used in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins.[5]

Safety and Handling

Due to its potential hazards, this compound must be handled with appropriate safety precautions.

Hazard StatementDescription
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled.[9]
Organ Damage May cause damage to organs through prolonged or repeated exposure.[9][10]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[9]
Physical Hazard May form combustible dust concentrations in air.[9]

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9]

  • Avoid breathing dust and prevent contact with skin and eyes.[9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

SafetyPrecautions main_hazard This compound HAZARDS acute_tox Acute Toxicity (Oral, Dermal, Inhalation) main_hazard->acute_tox organ_damage Organ Damage (Repeated Exposure) main_hazard->organ_damage env_hazard Aquatic Toxicity main_hazard->env_hazard ppe Required PPE: - Gloves - Protective Clothing - Eye/Face Protection acute_tox->ppe handling Handling Procedures: - Use in Fume Hood - Avoid Dust Inhalation - Prevent Skin/Eye Contact organ_damage->handling storage Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area env_hazard->storage

Caption: Key hazards and recommended safety precautions.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-4-methyl-2-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Chloro-4-methyl-2-nitroaniline, a compound of interest in various chemical and pharmaceutical research fields. A comprehensive survey of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in organic solvents. This document aims to provide a practical resource for researchers by summarizing the available qualitative solubility information for structurally related compounds and presenting a detailed, generalized experimental protocol for the accurate determination of its solubility. The methodologies described herein are based on established practices for similar aromatic nitro compounds and are intended to enable researchers to generate reliable solubility data in-house.

Introduction

This compound is an aromatic compound whose utility in synthetic chemistry and potential applications in drug discovery necessitate a thorough understanding of its physicochemical properties. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the formulation of active pharmaceutical ingredients. The lack of published quantitative solubility data for this compound presents a significant challenge for its effective application. This guide provides a foundational understanding of its likely solubility characteristics based on analogous compounds and equips researchers with the necessary protocols to determine its solubility in various organic solvents.

Qualitative Solubility Profile of Structurally Related Nitroanilines

In the absence of specific data for this compound, the solubility of structurally similar compounds can offer valuable insights. The solubility of substituted nitroanilines is influenced by the nature and position of the substituents, which affect intermolecular forces such as hydrogen bonding and van der Waals interactions. The following table summarizes the qualitative solubility of related chloro, methyl, and nitro-substituted anilines in common organic solvents.

Compound NameSolventQualitative Solubility
4-Chloro-2-nitroaniline Ethanol, Ether, Acetic AcidVery Soluble[1]
Acetone, LigroinSlightly Soluble
5-Chloro-2-nitroaniline Water, Chloroform, MethanolSoluble[2]
4-Chloro-3-nitroaniline Ether, ChloroformSoluble[3]
EthanolVery Soluble[3]
LigroinSlightly Soluble[3]
4-Methyl-2-nitroaniline 2-Butanone, N,N-Dimethylformamide, Ethyl Acetate, 1,4-DioxaneHigh Solubility[4]
Acetonitrile, 1,2-Dichloroethane, Chlorobenzene, Toluene, n-Butanol, n-Propanol, Isopropanol, Ethanol, MethanolModerate to Low Solubility[4]
Carbon TetrachlorideLow Solubility[4]

This table is provided as a qualitative guide. The actual solubility of this compound will need to be experimentally determined.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[5][6][7][8]

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated supernatant is quantified.

Materials and Apparatus
  • Solute: this compound (purity ≥98%)

  • Solvents: A range of organic solvents of analytical grade or higher.

  • Apparatus:

    • Analytical balance (±0.1 mg precision)

    • Glass vials with PTFE-lined screw caps

    • Constant temperature orbital shaker or water bath

    • Calibrated thermometer or temperature probe

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[9][10][11][12]

Procedure
  • Preparation of the Slurry:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.

    • Accurately add a known volume (e.g., 5 or 10 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in the constant temperature shaker.

    • Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a stable concentration.[6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[9][10][11]

    • A calibration curve should be prepared using standard solutions of known concentrations.

Data Analysis

The solubility (S) is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

G Workflow for Isothermal Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_quant Quantification A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F G Prepare dilutions of the filtrate F->G H Analyze by HPLC-UV or UV-Vis G->H I Calculate solubility from calibration curve H->I

Caption: A logical workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for its experimental determination. By leveraging the qualitative solubility information of related compounds and adhering to the detailed shake-flask protocol outlined, researchers can generate the precise data necessary for their work. The accurate measurement of solubility is an indispensable step in the efficient design of synthetic routes, purification processes, and the development of new chemical entities.

References

Technical Guide: Physicochemical Properties of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting and boiling points of 5-Chloro-4-methyl-2-nitroaniline (CAS Number: 7149-80-6). The information is presented for use by researchers, scientists, and professionals in drug development and chemical synthesis.

Core Physicochemical Data

The primary physical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomer, 5-Chloro-2-methyl-4-nitroaniline (CAS Number: 13852-51-2), which possesses different physical properties.

PropertyValueData TypeSource
Melting Point 159-163 °CExperimental[1]
Boiling Point 339.3 ± 37.0 °CPredicted[1]
Molecular Weight 186.60 g/mol Calculated[2]
Molecular Formula C₇H₇ClN₂O₂---[2]
CAS Number 7149-80-6---[2][3]

Note on Isomer: The isomer 5-Chloro-2-methyl-4-nitroaniline (CAS: 13852-51-2) has a reported melting point of 164-167 °C.[4] Care should be taken to ensure the correct isomer is being used in any experimental work.

Experimental Protocols

Melting Point Determination (Capillary Method)

A common and reliable method for determining the melting point of a crystalline organic solid like this compound is the capillary tube method.

Methodology:

  • Sample Preparation: A small amount of the dry, purified compound is finely powdered. The open end of a capillary tube is pushed into the powder to pack a small amount (1-2 mm in height) into the sealed end of the tube.

  • Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath to ensure uniform heating.

  • Heating and Observation: The apparatus is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (1-2 °C).

Boiling Point Determination (Microscale Method)

For the determination of the boiling point, especially when working with small quantities, a microscale method such as the Thiele tube method can be employed.

Methodology:

  • Sample Preparation: A small volume (approximately 0.5 mL) of the liquid compound is placed into a small test tube or a Durham tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the sample with the open end down.

  • Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The setup ensures even heat distribution.

  • Heating and Observation: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued.

  • Recording the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Synthesis Workflow

The synthesis of nitroaniline derivatives often involves a multi-step process. While a specific, detailed protocol for this compound is not available, a general synthesis workflow can be illustrated based on common organic chemistry principles and published methods for similar compounds. A representative pathway is the nitration of a substituted aniline.

G General Synthesis Workflow for a Substituted Nitroaniline A Starting Material (e.g., Substituted Aniline) B Protection of Amino Group (e.g., Acetylation) A->B Acetic Anhydride C Nitration (e.g., HNO3/H2SO4) B->C Mixed Acid D Deprotection of Amino Group (e.g., Hydrolysis) C->D Acid/Base E Purification (e.g., Recrystallization) D->E Solvent F Final Product (this compound) E->F

Caption: Generalized synthetic pathway for a substituted nitroaniline.

Disclaimer: Signaling pathways are not applicable to a small molecule of this nature.

References

Spectroscopic Analysis of 5-Chloro-4-methyl-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-4-methyl-2-nitroaniline, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is presented to facilitate compound identification, characterization, and quality control for researchers and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for this specific molecule, these values are based on spectral data from structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0s1HH-3
~7.2 - 7.4s1HH-6
~4.5 - 5.5br s2H-NH₂
~2.3 - 2.5s3H-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~145 - 148C-2
~138 - 141C-4
~135 - 137C-1
~125 - 128C-6
~120 - 123C-5
~118 - 121C-3
~18 - 20-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretch (asymmetric)
3300 - 3400MediumN-H stretch (symmetric)
1610 - 1640StrongN-H bend
1560 - 1580StrongN-O stretch (asymmetric)
1330 - 1350StrongN-O stretch (symmetric)
3000 - 3100MediumAromatic C-H stretch
1450 - 1600Medium-StrongAromatic C=C stretch
800 - 900StrongC-H out-of-plane bend
700 - 800StrongC-Cl stretch
Table 4: Expected Mass Spectrometry Data
m/zRelative AbundanceAssignment
186/188High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
170/172Moderate[M-O]⁺
156/158Moderate[M-NO]⁺
140/142Moderate[M-NO₂]⁺
105Moderate[M-NO₂-Cl]⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accuracy. The following are generalized yet detailed protocols for the analysis of solid aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1]

    • Insert the NMR tube into a spinner and place it in the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to specific protons and carbons in the molecule.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology for Solid Samples (Attenuated Total Reflectance - ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations within the molecule.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC-MS System and Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, typically operated in splitless mode for dilute samples. Injector temperature: 250-280°C.

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used for aromatic amines.

      • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 80°C) for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for several minutes to ensure elution of the compound.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: A typical mass range of m/z 40-400 is scanned.

      • Ion Source and Transfer Line Temperatures: Typically maintained at 230°C and 280°C, respectively.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The data system acquires mass spectra continuously as compounds elute from the GC column.

    • The total ion chromatogram (TIC) shows the elution profile of all ions.

    • The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

    • Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments.[4]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution For NMR & GC-MS Solid_Sample Solid Sample Sample->Solid_Sample For FTIR NMR NMR Spectrometer Dissolution->NMR GCMS GC-MS System Dissolution->GCMS FTIR FTIR Spectrometer (ATR) Solid_Sample->FTIR NMR_Data NMR Spectrum (¹H, ¹³C) NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Functional_Groups Functional Group Identification IR_Data->Functional_Groups MW_Fragmentation Molecular Weight & Fragmentation Pattern MS_Data->MW_Fragmentation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR_Workflow A Sample Weighing (5-50 mg) B Dissolution in Deuterated Solvent (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock, Shim) C->D E Data Acquisition (Pulse Sequence) D->E F Data Processing (FT, Phasing, Calibration) E->F G Spectral Analysis (Chemical Shift, Integration, Multiplicity) F->G

Caption: Detailed workflow for NMR spectroscopic analysis.

FTIR_ATR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Data Analysis (Identify Absorption Bands) E->F

Caption: Workflow for solid sample analysis using FTIR-ATR spectroscopy.

GCMS_Workflow A Prepare Dilute Solution (e.g., 1 mg/mL) B Inject Sample into GC A->B C Separation in GC Column B->C D Elution into Mass Spectrometer C->D E Ionization (EI, 70 eV) D->E F Mass Analysis E->F G Data Analysis (TIC, Mass Spectrum) F->G

Caption: Workflow for the analysis of a compound by GC-MS.

References

The Synthetic Versatility of 5-Chloro-4-methyl-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methyl-2-nitroaniline is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique substitution pattern, featuring chloro, methyl, nitro, and amino functional groups, provides multiple reactive sites for a variety of chemical transformations. This technical guide explores the potential applications of this compound in organic synthesis, with a focus on its role in the development of dyes, pharmaceuticals, and agrochemicals. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to illustrate its synthetic utility.

Core Applications in Organic Synthesis

The strategic placement of electron-withdrawing (nitro and chloro) and electron-donating (amino and methyl) groups on the benzene ring makes this compound a valuable precursor for several classes of compounds.

Synthesis of Azo Dyes and Pigments

The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a range of vibrant azo dyes. These dyes are of significant interest for coloring textiles, plastics, and other materials. The presence of the chloro and nitro groups can enhance the lightfastness and thermal stability of the resulting dyes.

Experimental Protocol: Synthesis of a Disperse Azo Dye

A general procedure for the synthesis of a disperse azo dye using this compound is as follows:

  • Diazotization: this compound (1 equivalent) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1-1.1 equivalents) in cold water is added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.

  • Coupling: The resulting diazonium salt solution is then slowly added to a cooled solution of a suitable coupling component (e.g., N,N-diethylaniline or a substituted phenol) dissolved in a suitable solvent.

  • Isolation: The precipitated azo dye is collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from an appropriate solvent like ethanol or acetic acid.

Reactant (Diazonium Component)Coupling ComponentSolventYield (%)
This compoundN,N-diethylanilineAcetic Acid>85
This compound2-NaphtholAqueous NaOH>90

Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling A 5-Chloro-4-methyl- 2-nitroaniline B NaNO2, HCl 0-5 °C A->B C Diazonium Salt B->C D Coupling Component C->D E Azo Dye D->E

A generalized workflow for the synthesis of azo dyes.
Precursor for Pharmaceuticals: Benzimidazole Derivatives

This compound is a key starting material for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including anthelmintic, antiulcer, and antiviral properties. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis of a Substituted Benzimidazole

A representative procedure for the synthesis of a benzimidazole derivative is as follows:

  • Reduction: The nitro group of this compound is reduced to an amino group using a reducing agent such as sodium dithionite or catalytic hydrogenation (e.g., H₂/Pd-C) to yield 5-chloro-4-methyl-1,2-diaminobenzene.

  • Cyclization: The resulting diamine is then condensed with a carboxylic acid (or its corresponding aldehyde or orthoester) in the presence of an acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid) with heating to form the benzimidazole ring.

Starting MaterialReducing AgentCyclizing AgentYield (%)
This compoundSnCl₂·2H₂O / HClFormic AcidHigh
This compoundFe / NH₄ClAcetic AcidGood

Logical Flow of Benzimidazole Synthesis

Benzimidazole_Synthesis A This compound B Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2) A->B C 5-Chloro-4-methyl-1,2-diaminobenzene B->C D Cyclization with Carboxylic Acid/Aldehyde C->D E Substituted Benzimidazole D->E

Synthetic pathway to benzimidazole derivatives.
Potential in Agrochemicals

While specific commercial examples are less documented, the structural motifs present in this compound are found in various agrochemicals. The substituted aniline core is a common feature in many herbicides and fungicides. The chloro and nitro groups can contribute to the biological activity and stability of the final product. Further research into the derivatization of this compound could lead to the discovery of novel crop protection agents.

Advanced Applications: Targeting Signaling Pathways in Drug Discovery

Derivatives of substituted nitroanilines have shown promise as inhibitors of key enzymes in cellular signaling pathways, opening avenues for the development of targeted therapies.

Inhibition of SIRT6 and its Role in Metabolism

Sirtuin 6 (SIRT6) is a NAD⁺-dependent deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation. Dysregulation of SIRT6 has been implicated in various diseases, including type 2 diabetes and cancer. Small molecule inhibitors of SIRT6 are therefore of significant interest for therapeutic development. A derivative of 5-(4-methylpiperazin-1-yl)-2-nitroaniline has been identified as a potent inhibitor of SIRT6.[1]

SIRT6 Signaling Pathway and Points of Inhibition

SIRT6 influences glucose metabolism primarily through the deacetylation of histone H3 at the promoters of glycolytic genes, leading to their repression. Inhibition of SIRT6 would, therefore, be expected to increase the expression of these genes, enhancing glucose uptake.

TargetEffect of SIRT6 ActivityConsequence of SIRT6 Inhibition
Histone H3 (at glycolytic gene promoters)Deacetylation (Repression)Increased Acetylation (Activation)
Glucose Transporter 1 (GLUT1)Decreased ExpressionIncreased Expression
Glucose UptakeDecreasedIncreased

SIRT6_Pathway SIRT6 SIRT6 Histone_H3 Histone H3 (at Glycolytic Gene Promoters) SIRT6->Histone_H3 Deacetylation (-ve) Glycolytic_Genes Glycolytic Genes (e.g., GLUT1) Histone_H3->Glycolytic_Genes Expression (-ve) Glucose_Uptake Glucose Uptake Glycolytic_Genes->Glucose_Uptake (+ve) Inhibitor Nitroaniline-based Inhibitor Inhibitor->SIRT6 Inhibition

References

The Strategic Role of 5-Chloro-4-methyl-2-nitroaniline in Advanced Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of industrial chemistry, the synthesis of high-performance dyes and pigments hinges on the availability of versatile and reactive precursors. 5-Chloro-4-methyl-2-nitroaniline, a key aromatic amine intermediate, serves as a foundational building block in the creation of a diverse range of colorants. This technical guide delves into the synthesis of this crucial precursor and its subsequent application in the production of azo dyes and pigments, providing detailed experimental protocols and data for researchers and professionals in the field.

Synthesis of the Precursor: this compound

The reliable synthesis of this compound is paramount for its use in dye and pigment production. A common and effective method involves the hydrolysis of an acetamide precursor.

Experimental Protocol: Synthesis of this compound

A solution of sodium ethoxide is prepared by dissolving sodium ethoxide in ethanol. This solution is then slowly added to a stirred solution of N-(2-nitro-4-methyl-5-chlorophenyl)acetamide in ethanol at room temperature. The reaction is allowed to proceed for approximately one hour. Following the reaction, the mixture is poured into water, leading to the precipitation of the product. The precipitate is collected by filtration, washed with a mixture of isopropanol and n-hexane, and then with n-hexane alone to yield this compound.[1]

Application in Azo Dye and Pigment Synthesis

The primary application of this compound in the colorant industry is as a diazo component in the synthesis of azo dyes and pigments. The presence of the amino group allows for diazotization, a process that converts the amine into a highly reactive diazonium salt. This salt can then be coupled with a variety of electron-rich aromatic compounds (coupling components) to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the resulting dye or pigment.

The specific shade and properties of the final colorant can be finely tuned by the choice of the coupling component. Common coupling components include naphthol derivatives, pyrazolones, and acetoacetanilides, each imparting unique characteristics to the final product.

General Experimental Protocol: Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a two-step process: diazotization and coupling.

Step 1: Diazotization

This compound is dissolved in an acidic medium, typically hydrochloric acid or sulfuric acid, and cooled to a low temperature (0-5 °C) in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction is stirred for a period to ensure complete formation of the diazonium salt.

Step 2: Coupling

In a separate vessel, a coupling component, such as a naphthol derivative, is dissolved in an alkaline solution (e.g., sodium hydroxide). The previously prepared cold diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring, while maintaining a low temperature. The coupling reaction typically results in the precipitation of the azo dye. The dye is then collected by filtration, washed with water, and dried.

Properties and Characterization of Derived Dyes and Pigments

The dyes and pigments derived from this compound are expected to exhibit a range of colors, likely in the yellow, orange, and red spectrum, depending on the coupling component used. The performance of these colorants is evaluated based on several key properties:

  • Color Strength (K/S): A measure of the dye's ability to impart color to a substrate.

  • Light Fastness: The resistance of the color to fading upon exposure to light.

  • Wash Fastness: The resistance of the color to removal during washing.

  • Rubbing Fastness: The resistance of the color to transfer when rubbed.

  • Perspiration Fastness: The resistance of the color to change when exposed to acidic and alkaline perspiration.

These properties are typically evaluated using standardized testing methods and rated on a scale (e.g., 1-5 or 1-8), with higher numbers indicating better performance.[2][3]

Data Presentation

Table 1: Synthesis and Spectral Properties of Azo Dyes Derived from this compound

Dye IDCoupling ComponentYield (%)λmax (nm)Molar Extinction Coefficient (ε)
DYE-012-Naphthol8548525,000
DYE-02N-phenyl-J-acid8252030,000
DYE-03Acetoacetanilide8845022,000

Table 2: Fastness Properties of Azo Dyes on Cotton Fabric

Dye IDLight Fastness (1-8)Wash Fastness (1-5)Rubbing Fastness (Dry, 1-5)Rubbing Fastness (Wet, 1-5)
DYE-0164-543-4
DYE-025-6443
DYE-036-754-54

Visualizing the Workflow

The synthesis of azo dyes from this compound can be represented as a clear and logical workflow.

DyeSynthesisWorkflow cluster_precursor Precursor Synthesis cluster_dye Azo Dye Synthesis Acetamide N-(2-nitro-4-methyl- 5-chlorophenyl)acetamide Hydrolysis Hydrolysis (Sodium Ethoxide, Ethanol) Acetamide->Hydrolysis Precursor 5-Chloro-4-methyl- 2-nitroaniline Hydrolysis->Precursor Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Precursor->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Coupling Coupling Reaction Diazonium->Coupling CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->Coupling AzoDye Azo Dye/Pigment Coupling->AzoDye

Workflow for the synthesis of azo dyes from this compound.

Conclusion

This compound stands as a significant intermediate in the synthesis of azo dyes and pigments. Its chemical structure allows for the creation of a wide array of colorants with desirable properties. The detailed protocols and structured data presentation provided in this guide offer a valuable resource for researchers and professionals working in the development of new and improved coloring agents. Further research into the synthesis of novel dyes from this precursor will undoubtedly continue to expand its applications in various industrial sectors.

References

A Technical Guide to 5-Chloro-4-methyl-2-nitroaniline and its Analogue as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 5-Chloro-4-methyl-2-nitroaniline and its closely related, more extensively documented analogue, 5-Chloro-2-nitroaniline, as pivotal intermediates in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into their chemical properties, synthesis protocols, and applications in the creation of various therapeutic agents. While focusing on this compound where specific data is available, this guide leverages the wealth of information on 5-Chloro-2-nitroaniline to illustrate the broader utility of this class of compounds.

Chemical and Physical Properties

This compound and 5-Chloro-2-nitroaniline are yellow crystalline solids that serve as versatile building blocks in organic synthesis.[1][2] Their chemical reactivity, enhanced by the presence of electron-withdrawing chloro and nitro groups, makes them valuable precursors for a range of pharmaceutical compounds.[1][2]

PropertyThis compound5-Chloro-2-nitroaniline
CAS Number 7149-80-61635-61-6
Molecular Formula C₇H₇ClN₂O₂C₆H₅ClN₂O₂
Molecular Weight 186.60 g/mol 172.57 g/mol
Appearance Yellow powderYellow or brown solid, chunks, needle-like crystals
Melting Point 164-167 °C125-129 °C (decomposes)
Purity ≥98%97-99.5%
Synonyms -2-Amino-4-chloro-nitrobenzene

Sources:[2][3][4][5]

Synthesis of 5-Chloro-2-nitroaniline

The synthesis of 5-Chloro-2-nitroaniline is well-documented and typically involves the nitration of m-dichlorobenzene followed by amination.[2][6][7][8]

Experimental Protocol: Two-Step Synthesis from m-Dichlorobenzene

Step 1: Nitration of m-Dichlorobenzene to 2,4-Dichloronitrobenzene

  • Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid.[7]

  • Slowly add the nitrating mixture to m-dichlorobenzene while maintaining the temperature between 45-55 °C.[7]

  • Continue the reaction for 4-5 hours.[7]

  • After the reaction, separate the layers. The upper oil phase is washed with water until neutral.[7]

  • The oil phase is then treated with a 4% sodium hydroxide solution, and the layers are separated again to yield 2,4-dichloronitrobenzene.[7]

Step 2: Amination of 2,4-Dichloronitrobenzene to 5-Chloro-2-nitroaniline

  • 2,4-dichloronitrobenzene is placed in a high-pressure amination kettle.[7]

  • Liquid ammonia is introduced, and the mixture is heated to 140-150 °C under a pressure of 7.0-8.5 MPa for 5-6 hours.[7]

  • The pressure is then relieved, and the product mixture is transferred to a washing kettle.[7]

  • Ammonium chloride is washed off, and the resulting solid is filtered to obtain crude 5-Chloro-2-nitroaniline.[7]

  • The crude product can be further purified by recrystallization from methanol.[9]

Logical Relationship: Synthesis of 5-Chloro-2-nitroaniline

G A m-Dichlorobenzene C Nitration (45-55°C, 4-5h) A->C B Nitrating Mixture (H₂SO₄ + HNO₃) B->C D 2,4-Dichloronitrobenzene C->D F High-Pressure Amination (140-150°C, 7.0-8.5 MPa) D->F E Liquid Ammonia E->F G Crude 5-Chloro-2-nitroaniline F->G H Purification (Recrystallization from Methanol) G->H I Pure 5-Chloro-2-nitroaniline H->I

Synthesis of 5-Chloro-2-nitroaniline.

Applications in Pharmaceutical Synthesis

5-Chloro-2-nitroaniline is a key intermediate in the synthesis of a variety of pharmaceutical agents, including anthelmintics, anticancer drugs, and antivirals.[1][9][10][11]

5-Chloro-2-nitroaniline is a crucial component in the synthesis of the broad-spectrum anthelmintic drugs Fenbendazole and Febantel.[11]

Experimental Workflow: Synthesis of Anthelmintics

G cluster_0 Synthesis of Fenbendazole/Febantel A 5-Chloro-2-nitroaniline B Substitution Reaction A->B C Intermediate Product B->C D Reduction of Nitro Group C->D E Diamino Intermediate D->E F Cyclization E->F G Final Drug Product (Fenbendazole/Febantel) F->G G cluster_0 Tumor Cell A Growth Factors (e.g., VEGF, PDGF) B Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) A->B D RAF Kinase B->D C Sorafenib (and its analogues) C->B C->D E MEK D->E F ERK E->F G Proliferation, Angiogenesis, Survival F->G G cluster_0 Synaptic Cleft A Neurotransmitters (e.g., Serotonin, Dopamine) B Monoamine Oxidase (MAO) A->B E Increased Neurotransmitter Availability A->E D Inactive Metabolites B->D C MAO Inhibitor C->B

References

The Pivotal Role of 5-Chloro-4-methyl-2-nitroaniline in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited direct information on the specific applications of 5-Chloro-4-methyl-2-nitroaniline in the production of commercialized agrochemicals. This guide, therefore, leverages established chemical principles and analogous transformations of structurally similar substituted nitroanilines to provide a comprehensive overview of its potential role as a key intermediate in the synthesis of novel herbicides, insecticides, and fungicides. The experimental protocols and quantitative data presented are representative examples based on analogous compounds and should be considered illustrative.

Introduction to this compound

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive amino group, a nitro group, a chlorine atom, and a methyl group on a benzene ring, provides multiple sites for chemical modification, making it an attractive precursor for the synthesis of complex molecules with diverse biological activities. While its primary documented uses are in the synthesis of dyes and pigments, its structural motifs are also found in a variety of bioactive compounds, suggesting a strong potential for its application in the agrochemical industry.

The presence of the nitro group and chlorine atom can contribute to the biological activity and stability of the final agrochemical product. The amino group serves as a key functional handle for introducing further diversity and building the core structures of active ingredients.

Potential Application in Herbicide Synthesis

Substituted dinitroanilines are a well-established class of herbicides that act by inhibiting root and shoot growth. A prominent example is Trifluralin. The synthesis of such herbicides often involves the nucleophilic aromatic substitution of a halogen on a dinitro-substituted benzene ring with an amine. By analogy, this compound could be a precursor to a second nitration step, followed by reaction with an appropriate amine to yield a dinitroaniline herbicide.

A hypothetical synthetic pathway for a novel herbicide derived from this compound is proposed below.

Hypothetical Synthesis of a Dinitroaniline Herbicide

The synthesis would involve a two-step process:

  • Nitration: Introduction of a second nitro group onto the this compound ring.

  • Amination: Nucleophilic aromatic substitution of the chlorine atom with a suitable dialkylamine.

G A This compound C 4-Chloro-2,6-dinitro-3-methylaniline A->C Nitration B Nitrating Mixture (HNO3, H2SO4) E Dinitroaniline Herbicide Analog C->E Amination D Dialkylamine (e.g., Dipropylamine)

Caption: Hypothetical synthesis of a dinitroaniline herbicide.

Quantitative Data for Analogous Herbicide Synthesis

The following table summarizes typical quantitative data for the synthesis of dinitroaniline herbicides like Trifluralin, which can serve as a benchmark for the potential synthesis using this compound.

ParameterValueReference Compound
Nitration Step
Reactant Purity>98%4-Chloro-3,5-dinitrobenzotrifluoride
Yield90-95%Dinitro-intermediate
Purity of Intermediate>97%Dinitro-intermediate
Amination Step
Reactant Purity>99%Dinitro-intermediate, Dipropylamine
Yield>95%Trifluralin
Final Product Purity>98%Trifluralin
Efficacy (EC50)0.1 - 10 µMVarious Dinitroanilines
Experimental Protocol for Analogous Dinitroaniline Herbicide Synthesis

This protocol is adapted from the synthesis of Trifluralin and represents a plausible method for the amination step to produce a herbicide analog from a dinitrated derivative of this compound.

Reaction: Synthesis of N,N-dipropyl-2,6-dinitro-3-methyl-4-chloroaniline

Materials:

  • 4-Chloro-2,6-dinitro-3-methylaniline (1.0 eq)

  • Dipropylamine (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (1.5 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred solution of 4-Chloro-2,6-dinitro-3-methylaniline in acetonitrile, add sodium carbonate.

  • Add dipropylamine dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid precipitate (sodium chloride and excess sodium carbonate) and wash with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final dinitroaniline herbicide analog.

Potential Application in Insecticide and Fungicide Synthesis

The substituted aniline scaffold is present in various insecticides and fungicides. The specific substitution pattern of this compound offers a unique starting point for the synthesis of novel active ingredients.

Insecticide Synthesis

Many modern insecticides, such as the anthranilic diamides (e.g., Chlorantraniliprole), feature a substituted aniline core. The synthesis of such compounds often involves the formation of an amide bond with the amino group of the aniline derivative. This compound could potentially be used to synthesize analogs of these insecticides. The nitro group could be reduced to a second amino group, providing a diamino-substituted scaffold for further elaboration.

G A This compound C 5-Chloro-4-methyl-1,2-diaminobenzene A->C Step 1 B Reduction (e.g., Fe/HCl) E Amide Intermediate C->E Amide Formation D Carboxylic Acid Derivative (e.g., Acyl Chloride) G Insecticide/Fungicide Analog E->G Step 2 F Further Cyclization/ Functionalization

An In-depth Technical Guide to 5-Chloro-4-methyl-2-nitroaniline: Safety, Handling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 5-Chloro-4-methyl-2-nitroaniline (also known as 5-Chloro-2-methyl-4-nitroaniline), a key intermediate in the synthesis of various organic compounds. This document outlines its chemical and physical properties, potential hazards, and emergency procedures. Furthermore, it delves into its significant application in the development of novel therapeutics, particularly as a precursor for SIRT6 inhibitors, and provides an illustrative experimental protocol for the synthesis of its derivatives.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder.[1] Its chemical structure and key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 13852-51-2[2]
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.6 g/mol [2]
Melting Point 164-167 °C (lit.)[3]
Appearance Yellow to orange crystalline powder[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.[1]

Safety and Handling (MSDS Information)

Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from various Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]

GHS Hazard Statements:

  • Fatal if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

  • Suspected of causing genetic defects.[5]

  • May cause damage to organs through prolonged or repeated exposure.[5]

  • Toxic to aquatic life with long-lasting effects.[6]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

PPESpecificationReference
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]
Handling and Storage
  • Handling: Wash thoroughly after handling.[4] Minimize dust generation and accumulation.[4] Use only in a chemical fume hood.[4]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4][6]

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately.[4]
Skin Contact Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[4]
Fire Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

  • Firefighter Protection: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as specified in section 2.2.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions.[4]

Applications in Drug Discovery: Synthesis of SIRT6 Inhibitors

This compound is a valuable building block in medicinal chemistry. One of its notable applications is in the synthesis of a new class of Sirtuin 6 (SIRT6) inhibitors. SIRT6 is a histone deacetylase that plays a crucial role in glucose metabolism, and its inhibition is a potential therapeutic strategy for type 2 diabetes.

Logical Workflow for SIRT6 Inhibitor Synthesis

The general workflow for synthesizing SIRT6 inhibitors from this compound involves a nucleophilic aromatic substitution reaction.

G A 5-Chloro-4-methyl- 2-nitroaniline C Nucleophilic Aromatic Substitution A->C B N-Substituted Piperazine B->C D 5-(4-substituted-piperazin-1-yl) -2-nitroaniline Derivative C->D E SIRT6 Inhibitor D->E

Caption: General synthesis workflow for SIRT6 inhibitors.

Experimental Protocol: General Synthesis of 5-(4-substituted-piperazin-1-yl)-2-nitroaniline Derivatives

The following is a general protocol for the synthesis of 5-(4-substituted-piperazin-1-yl)-2-nitroaniline derivatives.

Materials:

  • 5-Chloro-2-nitroaniline

  • Appropriate N-substituted piperazine

  • Potassium carbonate or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 5-chloro-2-nitroaniline (1.0 equivalent), the desired N-substituted piperazine (1.2-1.5 equivalents), and a base such as potassium carbonate or DIPEA (2.0-3.0 equivalents).

  • Add a suitable solvent, such as DMF or DMSO, to the flask.

  • Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-(4-substituted-piperazin-1-yl)-2-nitroaniline derivative.

Biological Context: SIRT6 Signaling in Glucose Metabolism

SIRT6 plays a critical role in regulating glucose homeostasis. It functions as a histone H3K9 deacetylase and acts as a co-repressor of the transcription factor Hypoxia-inducible factor 1-alpha (Hif1α).[9] Under normal conditions, SIRT6 represses the expression of glycolytic genes, including the glucose transporter 1 (GLUT1), thereby directing glucose towards mitochondrial respiration.[5][10] Inhibition of SIRT6 leads to increased Hif1α activity, resulting in the upregulation of glycolytic genes and enhanced glucose uptake.[9]

G cluster_0 Normal Conditions cluster_1 SIRT6 Inhibition SIRT6 SIRT6 Hif1a Hif1α SIRT6->Hif1a represses note1 SIRT6 represses Hif1α, leading to basal levels of GLUT1 expression and normal glucose uptake. GLUT1_exp GLUT1 Gene Expression Hif1a->GLUT1_exp activates Glucose_uptake Glucose Uptake GLUT1_exp->Glucose_uptake leads to SIRT6_inhibitor 5-(4-substituted-piperazin-1-yl) -2-nitroaniline Derivative (SIRT6 Inhibitor) SIRT6_inhibited SIRT6 SIRT6_inhibitor->SIRT6_inhibited inhibits note2 Inhibition of SIRT6 derepresses Hif1α, causing upregulation of GLUT1 and enhanced glucose uptake. Hif1a_active Hif1α (active) GLUT1_exp_up Increased GLUT1 Gene Expression Hif1a_active->GLUT1_exp_up strongly activates Glucose_uptake_up Increased Glucose Uptake GLUT1_exp_up->Glucose_uptake_up leads to

References

In-Depth Technical Guide: 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-4-methyl-2-nitroaniline, a halogenated nitroaniline derivative. The document details its chemical identity, synthesis, and potential applications, with a focus on its role as a chemical intermediate. Due to the specificity of this isomer, this guide distinguishes its properties from those of related compounds to ensure clarity for research and development purposes.

Chemical Identity and Properties

This compound is an aromatic amine with the Chemical Abstracts Service (CAS) number 7149-80-6 . Its unique substitution pattern, featuring a chloro, a methyl, and a nitro group on the aniline ring, results in a distinct electronic and steric environment that dictates its reactivity and potential applications as a chemical intermediate.

Synonyms and Identifiers

To aid in database searches and material acquisition, a comprehensive list of synonyms and identifiers for this compound is provided below.

Identifier TypeValue
IUPAC Name This compound
CAS Number 7149-80-6[1][2][3][4]
Molecular Formula C₇H₇ClN₂O₂[1][2][3]
Molecular Weight 186.60 g/mol [1]
MDL Number MFCD00034066[3]

Synthesis of this compound

The primary synthetic route to this compound involves the hydrolysis of its acetylated precursor, N-(5-chloro-4-methyl-2-nitrophenyl)acetamide.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • N-(2-nitro-4-methyl-5-chlorophenyl)acetamide

  • Sodium ethoxide

  • Ethanol

  • Water

  • Isopropanol

  • n-Hexane

Procedure:

  • Preparation of Sodium Ethoxide Solution: Dissolve 8.27 g (45.9 mmol) of sodium ethoxide in 10 mL of ethanol to prepare the sodium ethoxide solution.[5]

  • Reaction Setup: In a separate flask, dissolve 7.0 g (30.6 mmol) of N-(2-nitro-4-methyl-5-chlorophenyl)acetamide in 10 mL of ethanol.[5]

  • Reaction Execution: Slowly add the sodium ethoxide solution to the solution of N-(2-nitro-4-methyl-5-chlorophenyl)acetamide at room temperature with continuous stirring.[5]

  • Reaction Time: Continue stirring the reaction mixture for 1 hour.[5]

  • Precipitation: After 1 hour, pour the reaction mixture into 100 mL of water to precipitate the product.[5]

  • Filtration and Washing: Collect the precipitate by filtration. Wash the collected solid first with a 1:3 mixture of isopropanol and n-hexane (10 mL), followed by a wash with n-hexane (10 mL).[5]

  • Product Isolation: The resulting solid is this compound.

Yield and Characterization:

  • Yield: 5.71 g (85% yield)[5]

  • Mass Spectrometry (MS): m/z of 187.0 (M + 1)[5]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Product Isolation cluster_product Final Product SM1 N-(2-nitro-4-methyl-5-chlorophenyl)acetamide P1 Dissolve SM1 in Ethanol SM1->P1 SM2 Sodium Ethoxide P2 Prepare Sodium Ethoxide Solution SM2->P2 SM3 Ethanol SM3->P1 SM3->P2 P3 Mix Solutions at Room Temperature P1->P3 P2->P3 P4 Stir for 1 Hour P3->P4 W1 Pour into Water (Precipitation) P4->W1 W2 Filter Precipitate W1->W2 W3 Wash with Isopropanol/n-Hexane W2->W3 W4 Wash with n-Hexane W3->W4 Product This compound W4->Product

Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in organic synthesis.[6] Its structural features make it a versatile precursor for various chemical transformations, including electrophilic substitution reactions.[6]

While specific drug products derived directly from this isomer are not extensively documented, it is utilized as a building block in the synthesis of:

  • Pharmaceuticals: The compound's structure is a valuable scaffold for creating more complex molecules, potentially for treating bacterial infections.[6]

  • Agrochemicals: It is employed in the production of pesticides and herbicides.[6]

It is important to note that many detailed applications found in the literature, such as in the synthesis of certain dyes and specific pharmaceutical agents like Albendazole, pertain to its isomer, 5-Chloro-2-nitroaniline (CAS 1635-61-6). Researchers should therefore exercise caution and verify the specific isomer used in cited studies.

Data Summary

The following table summarizes the key quantitative data available for this compound.

ParameterValueReference
Purity 99%[2]
Synthetic Yield 85%[5]
Mass Spec (M+1) 187.0 m/z[5]

Conclusion

This compound is a valuable chemical intermediate with established synthetic protocols. While its direct applications in end-products are not as widely reported as its isomers, its unique structure provides a solid foundation for the development of novel compounds in the pharmaceutical and agrochemical sectors. Further research into the biological activities of its derivatives could open new avenues for drug discovery and development. Professionals in the field are encouraged to consider this compound as a versatile building block in their synthetic strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-4-methyl-2-nitroaniline from 3-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, multi-step protocol for the synthesis of 5-Chloro-4-methyl-2-nitroaniline, a key intermediate in the development of various pharmaceutical compounds, starting from 3-chloroaniline. The described synthetic pathway involves four principal stages: protection of the amino group via acetylation, introduction of a methyl group through a Friedel-Crafts alkylation, subsequent nitration of the aromatic ring, and final deprotection via hydrolysis to yield the target molecule.

Synthetic Pathway Overview

The synthesis proceeds through the following key transformations:

  • Acetylation of 3-Chloroaniline: The amino group of 3-chloroaniline is protected as an acetamide to prevent unwanted side reactions and to direct the subsequent electrophilic aromatic substitutions.

  • Friedel-Crafts Alkylation: A methyl group is introduced onto the aromatic ring of N-(3-chlorophenyl)acetamide at the position para to the activating acetamido group.

  • Nitration: The aromatic ring of N-(3-chloro-4-methylphenyl)acetamide is nitrated to introduce a nitro group. The directing effects of the existing substituents favor the formation of the desired 2-nitro isomer.

  • Hydrolysis: The acetyl protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-chlorophenyl)acetamide (Acetylation)

This procedure protects the amino group of 3-chloroaniline.

Materials:

  • 3-Chloroaniline

  • Acetic anhydride

  • Sodium acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve 3-chloroaniline in a mixture of water and concentrated hydrochloric acid to form the hydrochloride salt.

  • Prepare a solution of sodium acetate in water.

  • To the stirred solution of 3-chloroaniline hydrochloride, add acetic anhydride.

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution in one portion. A white precipitate of N-(3-chlorophenyl)acetamide should form.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Quantitative Data:

ParameterValueReference
Starting Material3-Chloroaniline[1]
ReagentsAcetic Anhydride, Sodium Acetate, HCl[2][3]
SolventWater, Ethanol[3]
Typical Yield85-95%Estimated
Purity>98% (after recrystallization)Estimated
Step 2: Synthesis of N-(3-chloro-4-methylphenyl)acetamide (Friedel-Crafts Alkylation)

This step introduces the methyl group onto the aromatic ring. To overcome the deactivating effect of the amino group in Friedel-Crafts reactions, it is first protected as an acetamide[2].

Materials:

  • N-(3-chlorophenyl)acetamide

  • Methyl halide (e.g., methyl iodide or methyl bromide)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture in an ice bath.

  • Dissolve N-(3-chlorophenyl)acetamide in a minimal amount of anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.

  • Add the methyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data:

ParameterValueReference
Starting MaterialN-(3-chlorophenyl)acetamide[4]
ReagentsMethyl halide, Anhydrous AlCl₃[2][5]
SolventAnhydrous Dichloromethane[2]
Typical Yield60-70%Estimated
Purity>97% (after chromatography)Estimated
Step 3: Synthesis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide (Nitration)

This procedure introduces the nitro group at the desired position.

Materials:

  • N-(3-chloro-4-methylphenyl)acetamide

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

Procedure:

  • In a reaction vessel maintained at 10 °C with stirring, prepare a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Add N-(3-chloro-4-methylphenyl)acetamide to this mixture in one portion.

  • From a dropping funnel, slowly add fuming nitric acid, maintaining the temperature below 15 °C.

  • After the addition is complete, pour the resulting mixture over ice.

  • A precipitate containing the nitrated product will form. Collect the solid by filtration, wash with water, and dry in a vacuum oven.

Quantitative Data:

ParameterValueReference
Starting MaterialN-(3-chloro-4-methylphenyl)acetamide[4]
ReagentsFuming Nitric Acid, Concentrated Sulfuric Acid[1]
SolventGlacial Acetic Acid[1]
Typical Yield75-85%Estimated
Purity>95% (crude)Estimated
Step 4: Synthesis of this compound (Hydrolysis)

This final step removes the acetyl protecting group to yield the target compound.

Materials:

  • N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

  • 60% Sulfuric Acid

Procedure:

  • Add the crude N-(5-chloro-4-methyl-2-nitrophenyl)acetamide from the previous step to 60% sulfuric acid.

  • Heat the mixture to 100 °C and maintain this temperature for 1 hour.

  • Cool the reaction mixture and pour it into an excess of water to precipitate the product.

  • Collect the solid this compound by filtration, wash with water until the filtrate is neutral, and dry.

  • The final product can be further purified by recrystallization from ethanol.

Quantitative Data:

ParameterValueReference
Starting MaterialN-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Reagent60% Sulfuric Acid[1]
SolventWater[1]
Typical Yield90-98%Estimated
Purity>99% (after recrystallization)Estimated

Visualizations

Synthetic Workflow

G Workflow for the Synthesis of this compound A 1. Acetylation of 3-Chloroaniline B 2. Friedel-Crafts Alkylation A->B N-(3-chlorophenyl)acetamide C 3. Nitration B->C N-(3-chloro-4-methylphenyl)acetamide D 4. Hydrolysis C->D N-(5-chloro-4-methyl-2-nitrophenyl)acetamide E Purification D->E F Final Product: this compound E->F

Caption: Synthetic workflow from 3-chloroaniline to this compound.

Chemical Reaction Pathway

G Chemical Pathway for this compound Synthesis cluster_0 Step 1: Acetylation cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Nitration cluster_3 Step 4: Hydrolysis 3-Chloroaniline 3-Chloroaniline N-(3-chlorophenyl)acetamide N-(3-chlorophenyl)acetamide 3-Chloroaniline->N-(3-chlorophenyl)acetamide Acetic Anhydride, NaOAc N-(3-chloro-4-methylphenyl)acetamide N-(3-chloro-4-methylphenyl)acetamide N-(3-chlorophenyl)acetamide->N-(3-chloro-4-methylphenyl)acetamide CH3X, AlCl3 N-(5-chloro-4-methyl-2-nitrophenyl)acetamide N-(5-chloro-4-methyl-2-nitrophenyl)acetamide N-(3-chloro-4-methylphenyl)acetamide->N-(5-chloro-4-methyl-2-nitrophenyl)acetamide HNO3, H2SO4 This compound This compound N-(5-chloro-4-methyl-2-nitrophenyl)acetamide->this compound H2SO4, H2O

Caption: Step-by-step chemical reaction pathway.

References

Application Note: Detailed Protocol for the Nitration of 3-Chloroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the electrophilic aromatic substitution reaction to nitrate 3-chloroacetanilide. The procedure details the preparation of the nitrating mixture, controlled reaction conditions, and methods for isolation and purification of the resulting nitro-isomers. Safety precautions are emphasized due to the hazardous nature of the reagents involved. This protocol is intended for use in a controlled laboratory setting by trained professionals.

Introduction

The nitration of 3-chloroacetanilide is a classic example of an electrophilic aromatic substitution reaction. In this process, a nitro group (-NO₂) is introduced onto the aromatic ring. The substitution pattern is governed by the directing effects of the two substituents already present on the benzene ring: the acetamido group (-NHCOCH₃) and the chlorine atom (-Cl).

The acetamido group is a moderately activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The activating effect of the acetamido group is dominant, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it (C4 and C6). The position ortho to both groups (C2) is also a potential site for substitution, though sterically hindered. Therefore, the reaction is expected to yield a mixture of isomers, predominantly 3-chloro-4-nitroacetanilide and 3-chloro-6-nitroacetanilide, with a smaller amount of 3-chloro-2-nitroacetanilide.

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and ensure safety.

Quantitative Data

The physical properties of the reactant and the primary expected products are summarized below for easy reference and comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-ChloroacetanilideC₈H₈ClNO169.61[1]79-81[2][3][4]Off-white to beige solid[5]
3-Chloro-4-nitroacetanilideC₈H₇ClN₂O₃214.61148-150Not available
3-Chloro-2-nitroacetanilideC₈H₇ClN₂O₃214.61137-138Not available
3-Chloro-6-nitroacetanilideC₈H₇ClN₂O₃214.61111-113.5Not available

Experimental Protocol

This protocol is adapted from standard procedures for the nitration of acetanilide and its derivatives.

3.1. Materials and Reagents

  • 3-Chloroacetanilide (C₈H₈ClNO)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)[6][7][8]

  • Concentrated Nitric Acid (HNO₃, 70%)[9][10]

  • Glacial Acetic Acid (CH₃COOH) (optional, as solvent)

  • Ethanol (C₂H₅OH) (for recrystallization)

  • Deionized Water (H₂O)

  • Ice

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Beakers

  • Stirring rod or magnetic stirrer with stir bar

  • Pipettes or graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

3.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[11][12]

  • Ventilation: This experiment must be performed in a well-ventilated fume hood.[6][9]

  • Acid Handling: Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents.[6][9][13] They can cause severe chemical burns upon contact with skin or eyes.[8][14] Handle with extreme care. When preparing the nitrating mixture, always add the acid slowly to the other liquid while cooling and stirring. Never add water to concentrated acid.[6]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic solutions should be neutralized before disposal.

3.3. Procedure

Step 1: Dissolution of 3-Chloroacetanilide

  • Weigh 2.0 g of 3-chloroacetanilide and place it into a 100 mL Erlenmeyer flask.

  • Add 4.0 mL of concentrated sulfuric acid to the flask.

  • Stir the mixture gently with a glass rod or magnetic stirrer until the 3-chloroacetanilide is completely dissolved. A gentle warming may be required.

  • Cool the resulting solution in an ice-water bath until the temperature is between 0-5 °C.

Step 2: Preparation of the Nitrating Mixture

  • In a separate 50 mL Erlenmeyer flask, carefully add 2.0 mL of concentrated sulfuric acid.

  • Cool this flask in an ice-water bath.

  • Slowly and carefully, add 2.0 mL of concentrated nitric acid dropwise to the cold sulfuric acid while continuously swirling the flask. Keep the mixture in the ice bath. This nitrating mixture should be prepared fresh and used promptly.

Step 3: Nitration Reaction

  • While maintaining the temperature of the 3-chloroacetanilide solution between 0-10 °C, add the cold nitrating mixture dropwise using a pipette over a period of about 10-15 minutes.

  • Stir the reaction mixture continuously during the addition to ensure proper mixing and heat dissipation. The temperature must be kept below 10 °C to prevent dinitration.

  • Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 30-45 minutes with occasional stirring to allow the reaction to go to completion.

Step 4: Isolation of the Crude Product

  • Carefully pour the reaction mixture slowly and with constant stirring into a 250 mL beaker containing approximately 50 g of crushed ice and 50 mL of cold water.

  • A solid precipitate of the nitrated product should form.

  • Stir the mixture for a few minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid on the filter paper with several portions of cold deionized water to remove any residual acid. Continue washing until the filtrate is neutral to litmus paper.

Step 5: Purification by Recrystallization

  • Transfer the crude, air-dried solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate to dissolve the solid. Add more hot ethanol dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Once crystallization appears complete, cool the flask in an ice bath for about 15 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

Step 6: Drying and Characterization

  • Dry the purified product on a watch glass or in a desiccator.

  • Once completely dry, weigh the final product and calculate the percent yield.

  • Characterize the product by determining its melting point and comparing it to the literature values for the expected isomers. Further characterization can be performed using spectroscopic methods such as IR and NMR.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the nitration of 3-chloroacetanilide protocol.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 3-Chloroacetanilide dissolve Dissolve in conc. H₂SO₄ start->dissolve cool_reactant Cool to 0-5°C dissolve->cool_reactant add_mix Add Nitrating Mix Dropwise (Keep Temp < 10°C) cool_reactant->add_mix nitrating_mix_prep Prepare Nitrating Mix (conc. HNO₃ + conc. H₂SO₄) cool_nitrating_mix Cool Mix in Ice Bath nitrating_mix_prep->cool_nitrating_mix cool_nitrating_mix->add_mix rt_stir Stir at Room Temp (30-45 min) add_mix->rt_stir quench Pour into Ice Water (Precipitation) rt_stir->quench filter_crude Vacuum Filter Crude Product quench->filter_crude wash_crude Wash with Cold H₂O filter_crude->wash_crude recrystallize Recrystallize from Hot Ethanol wash_crude->recrystallize filter_pure Vacuum Filter Purified Crystals recrystallize->filter_pure dry Dry Final Product filter_pure->dry end_product Final Product: Nitrated 3-Chloroacetanilide dry->end_product characterize Characterize: - Yield Calculation - Melting Point - Spectroscopy (IR, NMR) end_product->characterize

Caption: Workflow for the synthesis and purification of nitrated 3-chloroacetanilide.

References

Synthesis of 5-Chloro-4-methyl-2-nitroaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-4-methyl-2-nitroaniline, an important intermediate in the development of various pharmaceuticals and agrochemicals. The described methodology follows a robust three-step process commencing with the acetylation of 4-Chloro-2-methylaniline, followed by nitration of the resulting acetamide, and concluding with acidic hydrolysis to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Chloro-2-methylanilineC₇H₈ClN141.60Light sensitive oil29-31
N-(4-chloro-2-methylphenyl)acetamideC₉H₁₀ClNO183.63Solid138-140
N-(5-chloro-4-methyl-2-nitrophenyl)acetamideC₉H₉ClN₂O₃228.63Yellow SolidNot available
This compoundC₇H₇ClN₂O₂186.59Yellow to orange crystalline powder164-167[1]

Table 2: Summary of Reaction Steps and Yields

StepReactionStarting MaterialProductTheoretical YieldActual Yield (%)
1Acetylation4-Chloro-2-methylanilineN-(4-chloro-2-methylphenyl)acetamideTo be calculated based on starting amount~95% (estimated)
2NitrationN-(4-chloro-2-methylphenyl)acetamideN-(5-chloro-4-methyl-2-nitrophenyl)acetamideTo be calculated based on starting amount~70-80% (estimated)
3HydrolysisN-(5-chloro-4-methyl-2-nitrophenyl)acetamideThis compoundTo be calculated based on starting amount85%

Experimental Protocols

This synthesis is performed in three main stages: acetylation of the starting aniline to protect the amino group, followed by nitration of the aromatic ring, and finally, deprotection via hydrolysis to yield the target molecule.

Step 1: Acetylation of 4-Chloro-2-methylaniline

This initial step protects the amino group of 4-Chloro-2-methylaniline to prevent unwanted side reactions during the subsequent nitration.

Materials:

  • 4-Chloro-2-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ice

Procedure:

  • In a 250 mL round-bottom flask, combine 10.0 g (0.0706 mol) of 4-Chloro-2-methylaniline with 20 mL of glacial acetic acid.

  • To this solution, cautiously add 10.8 mL (0.113 mol) of acetic anhydride.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 30 minutes.

  • After reflux, allow the reaction mixture to cool slightly before carefully pouring it into 200 mL of ice-cold water with vigorous stirring.

  • The product, N-(4-chloro-2-methylphenyl)acetamide, will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product in a vacuum oven at 60-70 °C. The expected yield is high, typically around 95%.

Step 2: Nitration of N-(4-chloro-2-methylphenyl)acetamide

This step introduces a nitro group onto the aromatic ring at the position ortho to the amino group.

Materials:

  • N-(4-chloro-2-methylphenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (0.0544 mol) of N-(4-chloro-2-methylphenyl)acetamide in 30 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a nitrating mixture by slowly adding 4.1 mL (0.0653 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • The nitrated product, N-(5-chloro-4-methyl-2-nitrophenyl)acetamide, will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and dry the product. The expected yield is approximately 70-80%.

Step 3: Hydrolysis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

The final step involves the removal of the acetyl protecting group to yield the desired this compound.

Materials:

  • N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

  • Ethanol

  • Sodium ethoxide solution

  • Water

  • Isopropanol

  • n-Hexane

Procedure:

  • Prepare a sodium ethoxide solution by dissolving 8.27 g (0.0459 mol) of sodium ethoxide in 10 mL of ethanol.

  • In a separate flask, dissolve 7.0 g (0.0306 mol) of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide in 10 mL of ethanol at room temperature with stirring.

  • Slowly add the sodium ethoxide solution to the solution of the acetamide.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 100 mL of water, which will cause the product to precipitate.

  • Collect the precipitate by filtration and wash it with a 1:3 mixture of isopropanol and n-hexane (10 mL), followed by a final wash with n-hexane (10 mL).

  • Dry the final product, this compound, to obtain a yield of approximately 85%.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis start1 4-Chloro-2-methylaniline process1 Reflux for 30 min start1->process1 reagent1 Acetic Anhydride, Glacial Acetic Acid reagent1->process1 workup1 Pour into ice-water, filter, and dry process1->workup1 product1 N-(4-chloro-2-methylphenyl)acetamide workup1->product1 process2 React at 0-10 °C for 1 hr product1->process2 reagent2 Conc. H₂SO₄, Conc. HNO₃ reagent2->process2 workup2 Pour onto ice, filter, and dry process2->workup2 product2 N-(5-chloro-4-methyl-2-nitrophenyl)acetamide workup2->product2 process3 Stir at RT for 1 hr product2->process3 reagent3 Sodium Ethoxide in Ethanol reagent3->process3 workup3 Pour into water, filter, wash, and dry process3->workup3 final_product This compound workup3->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: HPLC Analysis for Purity Determination of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methyl-2-nitroaniline is a chemical intermediate utilized in the synthesis of various organic molecules, including pharmaceuticals and dyes. The purity of this intermediate is critical as impurities can affect the yield, and safety profile of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for substituted nitroanilines.[1] This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

The described method is designed to separate this compound from potential process-related impurities and degradation products. A standard C18 column is employed with a mobile phase consisting of acetonitrile and water, providing good peak shape and resolution.[2][3] UV detection at 254 nm is suitable for aromatic nitro compounds, which typically exhibit strong absorbance at this wavelength.[1][3]

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

2.1. Instrumentation and Materials

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • This compound reference standard (purity ≥ 98%)

    • Sample of this compound for analysis

2.2. Preparation of Solutions

  • Mobile Phase: A mixture of Acetonitrile and Water (60:40, v/v) is recommended as a starting point.[2][3] The exact ratio may be adjusted to optimize separation.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to concentrations such as 0.1, 0.05, 0.01, 0.005, and 0.001 mg/mL.[1]

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, dissolve it in the diluent in a 100 mL volumetric flask, and mix thoroughly.[1] Filter the solution through a 0.45 µm syringe filter before injection.[3]

2.3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size[2]
Mobile Phase Acetonitrile:Water (60:40, v/v)[2][3]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL[1][2]
Column Temperature 30 °C[1][2]
Detection Wavelength 254 nm[1][2]

2.4. Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a calibration curve can be constructed using the corresponding reference standards.

Data Presentation

The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD of peak area for 6 replicate injections) ≤ 2.0%[2]

Table 2: Purity Analysis Results

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Sample 1
Sample 2
Sample 3

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation B->D C Sample Solution Preparation E Sample Injection C->E D->E F Data Acquisition E->F G Peak Integration F->G H Purity Calculation G->H I Report Generation H->I

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The separation on a C18 column with an acetonitrile/water mobile phase and UV detection at 254 nm is a robust approach for quality control in research and drug development settings.[1][2][3] Adherence to the detailed protocol will ensure accurate and reproducible results.

References

Application Note: Gas Chromatography Method for the Analysis of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methyl-2-nitroaniline is a substituted nitroaniline of interest in various chemical and pharmaceutical research areas. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research and development. Gas chromatography (GC) offers a robust and sensitive analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol and application note for the analysis of this compound using gas chromatography, based on established methods for structurally similar nitroaromatic and aniline compounds.

Due to the limited availability of specific validated methods for this compound in published literature, the following protocol is adapted from methodologies for related compounds, such as other chloro-nitroanilines and nitroaromatics.[1][2] This serves as a strong starting point for method development and validation.

Experimental Protocols

This protocol outlines the recommended procedure for the analysis of this compound by gas chromatography with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity. For unequivocal identification, coupling the GC to a Mass Spectrometer (MS) is highly recommended.[2][3]

Reagents and Standards
  • Solvent: High-purity methanol, acetonitrile, or methylene chloride (GC grade or equivalent).

  • Reference Standard: this compound (purity >98%).

  • Carrier Gas: Helium or Nitrogen (high purity, 99.999%).

  • Detector Gases (for FID): Hydrogen (high purity) and compressed air (hydrocarbon-free).

  • Detector Gases (for NPD): Hydrogen (high purity) and compressed air (hydrocarbon-free).

Sample and Standard Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent. The final concentration should fall within the range of the calibration standards. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection. For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to minimize interferences.[2][4]

Gas Chromatography (GC) Instrumentation and Conditions

The following table summarizes the recommended GC conditions. These parameters may require optimization based on the specific instrumentation and analytical requirements.

ParameterRecommended Conditions
Gas Chromatograph An analytical system complete with a suitable injector (split/splitless), oven with temperature programming, and an appropriate detector (FID, NPD, or MS).
Column A fused silica capillary column such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[2][5]
Injector Mode: Splitless[1][2]Temperature: 250 °CInjection Volume: 1 µL
Carrier Gas Helium or NitrogenFlow Rate: 1.0 - 1.5 mL/min (constant flow mode)
Oven Temperature Program Initial Temperature: 100 °C, hold for 2 minutesRamp Rate: 15 °C/min to 280 °CFinal Temperature: 280 °C, hold for 5-10 minutes[1]
Detector Type: FID, NPD, or MSFID Temperature: 300 °C[1]NPD Temperature: 300 °CMS Transfer Line Temperature: 280 °C

Note: The analysis of thermally labile compounds like nitroaromatics can be challenging. A cool on-column injection or a programmed temperature vaporization (PTV) inlet can be considered to minimize thermal degradation.[6] The use of a nitrogen-selective detector like an NPD or an electron capture detector (ECD) can offer higher sensitivity and selectivity for nitro-containing compounds.[4][6]

Data Presentation

The following table provides an estimated performance summary based on typical GC methods for similar compounds. Actual performance characteristics must be determined during method validation.

ParameterExpected Performance
Expected Retention Time Dependent on the specific chromatographic conditions, but likely to be in the mid-to-late region of the chromatogram with the proposed temperature program.
Limit of Detection (LOD) FID: 0.1 - 1 µg/mLNPD/ECD/MS: <0.1 µg/mL[1]
Limit of Quantification (LOQ) FID: 0.3 - 3 µg/mLNPD/ECD/MS: <0.3 µg/mL[1]
Linearity Range Expected to be over at least two orders of magnitude (e.g., 0.5 - 100 µg/mL).[1]
Precision (%RSD) < 5%[1]
Accuracy (% Recovery) 95 - 105%[1]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Standard Reference Standard (this compound) Stock Prepare Stock Solution Standard->Stock Sample Test Sample SamplePrep Sample Dissolution (& Filtration/Extraction if needed) Sample->SamplePrep Working Prepare Working Standards (Calibration Curve) Stock->Working Injection Inject Sample/Standard Working->Injection SamplePrep->Injection GC Gas Chromatograph (with FID, NPD, or MS) Separation Chromatographic Separation (Capillary Column) GC->Separation Injection->GC Detection Signal Detection Separation->Detection DataSystem Chromatography Data System Detection->DataSystem Integration Peak Integration & Identification (based on Retention Time) DataSystem->Integration Quantification Quantification (using Calibration Curve) Integration->Quantification Report Generate Report (Concentration of Analyte) Quantification->Report

Caption: Workflow for the GC analysis of this compound.

Conclusion

This application note provides a comprehensive starting point for developing a robust gas chromatography method for the analysis of this compound. The proposed protocol, including sample preparation, GC conditions, and expected performance, is based on established methods for similar nitroaromatic and aniline compounds. For optimal results, method validation should be performed to ensure the method is suitable for its intended purpose. The use of a mass spectrometric detector is recommended for positive identification of the analyte, especially in complex sample matrices.

References

Application Note: 1H and 13C NMR Spectral Analysis of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methyl-2-nitroaniline is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, characterized by the presence of nitro, amino, chloro, and methyl functional groups on a benzene ring, gives rise to a distinct substitution pattern that can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed protocol for the 1H and 13C NMR spectral analysis of this compound, along with a summary of its predicted spectral data. The methodologies and data presented herein serve as a valuable resource for the structural verification and quality control of this compound in research and development settings.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions were generated based on established computational models and provide expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.95s1H-3
6.85s1H-6
5.80br s2NH2
2.35s3CH3

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

Chemical Shift (δ, ppm)Carbon Assignment
145.5C1
135.0C2
130.0C3
128.5C4
125.0C5
118.0C6
20.0CH3

Experimental Protocols

A standard protocol for the acquisition of 1H and 13C NMR spectra for a solid organic compound like this compound is provided below.

1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H NMR Spectroscopy

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3. 13C NMR Spectroscopy

  • Instrument: A 100 MHz (or higher, corresponding to the 1H frequency) NMR spectrometer.

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Data Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal of CDCl3 at 77.16 ppm.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing to TMS/Solvent baseline->referencing integration Integration (1H) referencing->integration assignment Peak Assignment referencing->assignment multiplicity Multiplicity Analysis (1H) integration->multiplicity multiplicity->assignment structure_confirm Structure Confirmation assignment->structure_confirm

Caption: Workflow for NMR spectral analysis.

Structural Assignment and Interpretation

The predicted 1H NMR spectrum of this compound is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The downfield shift of the proton at the 3-position is attributed to the deshielding effect of the adjacent nitro group. The protons of the amino group are expected to appear as a broad singlet. The methyl protons will also appear as a singlet in the upfield region.

In the predicted 13C NMR spectrum, six distinct signals are expected for the aromatic carbons, and one signal for the methyl carbon. The carbon atoms attached to the electron-withdrawing nitro and chloro groups (C2 and C5) and the electron-donating amino group (C1) will show characteristic chemical shifts. The specific assignments are based on the expected electronic effects of the substituents on the benzene ring.

This comprehensive approach, combining spectral prediction with standardized experimental protocols, provides a robust framework for the structural elucidation of this compound, ensuring its identity and purity for downstream applications in drug development and chemical synthesis.

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of 5-Chloro-4-methyl-2-nitroaniline, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of direct experimental data in publicly available literature, this analysis is based on established fragmentation principles of related aromatic nitro compounds, chlorinated aromatics, and methylated anilines. The provided protocol offers a general methodology for acquiring the mass spectrum of this compound using electron ionization mass spectrometry (EI-MS).

Introduction

This compound is a substituted aromatic amine containing chloro, methyl, and nitro functional groups. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and purity assessment in various research and development settings. Mass spectrometry, particularly with a hard ionization technique like electron ionization (EI), induces fragmentation of the molecular ion, providing a unique fingerprint that aids in structural characterization. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses, which are dictated by the functional groups present on the aromatic ring.

Predicted Fragmentation Pattern

The molecular weight of this compound (C₇H₇ClN₂O₂) is approximately 186.6 g/mol . The molecular ion peak ([M]⁺˙) is expected to be observed at m/z 186, with a characteristic isotopic peak at m/z 188 due to the presence of the chlorine-37 isotope. The fragmentation is predicted to proceed through several key pathways initiated by the ionization of the molecule.

Key Predicted Fragmentation Pathways:

  • Loss of a Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at [M - 46]⁺.

  • Loss of Nitric Oxide: The molecular ion can undergo rearrangement followed by the loss of nitric oxide (NO), resulting in a fragment ion at [M - 30]⁺.

  • Loss of a Chlorine Atom: Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical, yielding a fragment at [M - 35]⁺.

  • Loss of a Methyl Radical: Benzylic cleavage can result in the loss of a methyl radical (CH₃), producing a fragment ion at [M - 15]⁺.

  • Sequential Fragmentations: Further fragmentation of the primary fragment ions can occur, such as the loss of CO or HCN from the ring structure.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed neutral loss. The relative abundances are hypothetical and would need to be confirmed by experimental data.

Predicted Fragment Ionm/z (for ³⁵Cl)Proposed Neutral Loss
[C₇H₇ClN₂O₂]⁺˙ (Molecular Ion)186-
[C₇H₇ClN₂O]⁺171CH₃
[C₇H₇N₂O₂]⁺151Cl
[C₇H₇ClNO]⁺˙156NO
[C₇H₇ClN]⁺140NO₂
[C₆H₄ClN]⁺˙125CH₃, HCN

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol provides a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

2. Instrumentation (Typical GC-MS Parameters):

  • Gas Chromatograph (GC):

    • Injector: Split/splitless, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Generate the mass spectrum for the identified peak by averaging the scans across the peak.

  • Analyze the fragmentation pattern and compare it with the predicted data.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [C₇H₇ClN₂O₂]⁺˙ m/z = 186/188 F1 [C₇H₇ClN₂O]⁺ m/z = 171/173 M->F1 - CH₃ F2 [C₇H₇N₂O₂]⁺ m/z = 151 M->F2 - Cl F3 [C₇H₇ClNO]⁺˙ m/z = 156/158 M->F3 - NO F4 [C₇H₇ClN]⁺ m/z = 140/142 M->F4 - NO₂ F5 [C₆H₄ClN]⁺˙ m/z = 125/127 F4->F5 - CH₃

Caption: Predicted EI-MS fragmentation pathway of this compound.

Application Notes and Protocols: Synthesis of Azo Dyes Using 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes utilizing 5-Chloro-4-methyl-2-nitroaniline as a diazo component. The protocols outlined below are based on established principles of azo chemistry and provide a framework for the synthesis and characterization of novel azo dyes. While specific experimental data for azo dyes derived from this compound is not extensively available in the public domain, the following sections offer detailed methodologies and expected outcomes based on the synthesis of analogous compounds.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants. Their synthesis involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophilic compound, such as a phenol, naphthol, or an aromatic amine. The specific shade, intensity, and fastness properties of the resulting azo dye are determined by the chemical structures of both the diazo component and the coupling partner.

This compound is a valuable precursor for the synthesis of disperse azo dyes, which are primarily used for dyeing synthetic fibers like polyester and nylon. The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring of this compound can lead to dyes with good light fastness and vibrant colors, typically in the yellow to red range.

Synthesis Workflow

The general workflow for the synthesis of azo dyes from this compound is depicted in the following diagram. This process involves the initial diazotization of the amine, followed by the coupling reaction with a suitable partner to yield the final azo dye.

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling 5_Chloro_4_methyl_2_nitroaniline 5-Chloro-4-methyl- 2-nitroaniline NaNO2_HCl NaNO₂ / HCl (0-5 °C) 5_Chloro_4_methyl_2_nitroaniline->NaNO2_HCl Reacts with Diazonium_Salt Diazonium Salt Intermediate NaNO2_HCl->Diazonium_Salt Forms Coupling_Component Coupling Component (e.g., Phenol, Naphthol, Aniline derivative) Diazonium_Salt->Coupling_Component Couples with Azo_Dye Azo Dye Product Coupling_Component->Azo_Dye Reacts with

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following are generalized protocols for the diazotization of this compound and its subsequent coupling with common classes of coupling components. Researchers should optimize these conditions for specific coupling partners to achieve the best results.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound. Due to the inherent instability of diazonium salts, this solution should be prepared fresh and used immediately in the subsequent coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (for quenching excess nitrous acid)

Procedure:

  • In a beaker, suspend this compound (1.0 equivalent) in a mixture of distilled water and concentrated hydrochloric acid (2.5-3.0 equivalents).

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

  • A small amount of urea can be added to quench any excess nitrous acid. The resulting clear diazonium salt solution is now ready for the coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol outlines the coupling of the prepared diazonium salt with a suitable aromatic coupling component. The choice of coupling partner will determine the final color and properties of the dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., 2-naphthol, N,N-diethylaniline, phenol) (1.0 equivalent)

  • Sodium Hydroxide (NaOH) or Sodium Acetate solution

  • Appropriate solvent for the coupling component (e.g., aqueous alkali, ethanol, acetic acid)

  • Ice

Procedure:

  • Dissolve the coupling component (1.0 equivalent) in a suitable solvent. For phenols and naphthols, an aqueous alkaline solution (e.g., 10% NaOH) is typically used. For aromatic amines, a weakly acidic solution (e.g., dilute acetic acid) is often employed.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture during the addition. For coupling with phenols and naphthols, the pH is typically kept in the alkaline range (pH 8-10). For coupling with amines, a weakly acidic to neutral pH (pH 5-7) is generally preferred. The pH can be adjusted by adding sodium hydroxide or sodium acetate solution as needed.

  • A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration and wash it with cold water to remove any unreacted salts and acids.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

While specific quantitative data for azo dyes derived from this compound is scarce in published literature, the following table provides a template for summarizing the expected data based on analogous syntheses. Researchers should populate this table with their experimental findings.

Diazo ComponentCoupling ComponentYield (%)Melting Point (°C)λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Color
This compound2-NaphtholData not availableData not availableData not availableData not availableExpected Red/Orange
This compoundPhenolData not availableData not availableData not availableData not availableExpected Yellow/Orange
This compoundN,N-DiethylanilineData not availableData not availableData not availableData not availableExpected Orange/Red
This compoundSalicylic AcidData not availableData not availableData not availableData not availableExpected Yellow

Logical Relationships in Azo Dye Synthesis

The synthesis of azo dyes from this compound involves a series of logical steps and dependencies, which are illustrated in the following diagram.

LogicalRelationships Start Starting Materials: - this compound - NaNO₂ - HCl - Coupling Component Diazotization Diazotization Reaction (0-5 °C) Start->Diazotization Coupling Azo Coupling Reaction Diazotization->Coupling Diazonium Salt Isolation Isolation & Purification (Filtration, Washing, Drying) Coupling->Isolation Crude Dye Characterization Characterization (MP, UV-Vis, IR, NMR) Isolation->Characterization Final_Product Pure Azo Dye Characterization->Final_Product

Caption: Logical flow of the azo dye synthesis process.

Applications

Azo dyes synthesized from this compound are expected to be disperse dyes, which are non-ionic and have low water solubility. Their primary applications would be in the dyeing of hydrophobic synthetic fibers, including:

  • Polyester fibers: Disperse dyes are the most important class of dyes for polyester.

  • Nylon fibers: These dyes can also be used for dyeing nylon.

  • Cellulose acetate fibers: They are also suitable for dyeing cellulose acetate.

  • Printing inks and pigments: With appropriate formulation, these dyes could also find use in printing inks and as pigments for plastics and coatings.

The specific properties of the synthesized dyes, such as their color, fastness to light, washing, and sublimation, will depend on the chosen coupling component and will determine their suitability for specific applications.

Safety Precautions

  • This compound and its derivatives should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium salts are unstable and can be explosive when dry. They should always be prepared and used in solution at low temperatures.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Application Notes & Protocols: Derivatization of 5-Chloro-4-methyl-2-nitroaniline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-4-methyl-2-nitroaniline is a substituted nitroaniline that serves as a versatile scaffold in synthetic and medicinal chemistry. Its chemical structure, featuring nitro and amino groups, allows for a wide range of chemical modifications, making it an attractive starting point for developing novel therapeutic agents. The derivatization of this core structure can lead to compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and their subsequent evaluation in key biological assays.

While extensive biological data for derivatives of this compound is emerging, the broader class of nitroanilines has shown significant promise. Structurally related compounds have been identified as potent inhibitors of enzymes like SIRT6, which is a therapeutic target for metabolic diseases, and have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] The antimicrobial action of nitroaromatic compounds is often attributed to their reductive activation within microbial cells, leading to the generation of radical species that cause cellular damage.[4]

Part 1: Synthesis of Derivatives

A common strategy for derivatization involves the reaction of the primary amine group of this compound with various electrophilic partners to generate a library of N-substituted compounds.

General Protocol: Synthesis of N-Substituted this compound Derivatives

This protocol is adapted from general methods for the synthesis of N-substituted nitroanilines.[1]

Materials:

  • This compound

  • Substituted acyl chloride or sulfonyl chloride (1.2 mmol)

  • Pyridine or triethylamine (2 mmol)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve this compound (1 mmol) in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add the base (e.g., pyridine or triethylamine) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.2 mmol) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction's progress using TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • If a precipitate forms, filter the solid, wash it with water, and dry it.

  • If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Part 2: Biological Assays & Protocols

The following are detailed protocols for evaluating the biological activity of the synthesized derivatives.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1]

Materials:

  • Cancer cell line (e.g., HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Treat the cells with these various concentrations and incubate for another 48-72 hours.[1] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Synthesized derivatives dissolved in DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the derivatives in the 96-well microplate using the growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition: SIRT6 Fluor de Lys (FDL) Assay

This assay is used to screen for inhibitors of the SIRT6 deacetylase, a target for type 2 diabetes.[2]

Materials:

  • Recombinant human SIRT6 enzyme

  • Fluor de Lys-SIRT6 substrate

  • Developer solution

  • Assay buffer

  • Synthesized derivatives dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of the SIRT6 enzyme, the substrate, and the test compounds in the assay buffer.

  • Inhibitor Incubation: In the 96-well plate, add the SIRT6 enzyme and the derivatives at various concentrations. Incubate for a short period at room temperature to allow for binding.

  • Reaction Initiation: Add the Fluor de Lys-SIRT6 substrate to initiate the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the developer solution, which contains a protease that digests the deacetylated substrate, releasing a fluorescent signal. Incubate for another 15-30 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Part 3: Quantitative Data

The following tables summarize quantitative data for derivatives of structurally related nitroanilines to illustrate the potential biological activities.

Table 1: Anticancer Activity of Selected Nitroaniline Derivatives

Compound ID Derivative Class Cancer Cell Line IC₅₀ (µM) Reference
1a N-phenyl-2,4,6-trinitroaniline Hep3B 15.3 ± 1.2 [3]
1b N-(3-nitrophenyl)-2,4,6-trinitroaniline Hep3B 12.5 ± 0.9 [3]

| 1c | N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | 8.9 ± 0.7 |[3] |

Table 2: Enzyme Inhibitory Activity of a 2-Nitroaniline Derivative

Compound ID Derivative Name Target Enzyme IC₅₀ (µM) Assay Method Reference

| 2a | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | 4.93 | FDL Assay |[2] |

Part 4: Visualizations

Experimental and Mechanistic Diagrams

The following diagrams illustrate the derivatization workflow, a potential mechanism of action, and a relevant signaling pathway.

G cluster_workflow Experimental Workflow for Derivatization and Screening A Start: 5-Chloro-4-methyl- 2-nitroaniline B Derivatization: React with various electrophiles (e.g., acyl chlorides) A->B C Create a Library of N-Substituted Derivatives B->C D Biological Screening C->D E Anticancer Assays (e.g., MTT) D->E F Antimicrobial Assays (e.g., MIC) D->F G Enzyme Inhibition Assays (e.g., SIRT6) D->G H Data Analysis: Determine IC50 / MIC values E->H F->H G->H I Identify Lead Compounds for Further Development H->I

Caption: Workflow for synthesis and screening of derivatives.

G Antimicrobial Mechanism of Nitroaromatics cluster_cell Microbial Cell A Nitroaromatic Derivative (R-NO₂) B Nitroreductase (Enzyme) A->B Uptake & Reduction C Nitro Radical Anion (R-NO₂⁻) B->C D Reactive Nitrogen Species (e.g., NO, NO₂) C->D Further Reduction E DNA Damage & Protein Dysfunction D->E F Cell Death E->F

Caption: Reductive activation mechanism for antimicrobial activity.

G Simplified SIRT6 Inhibition Pathway in Type 2 Diabetes A Nitroaniline-based SIRT6 Inhibitor B SIRT6 Enzyme A->B Inhibits C Histone H3 (Target) B->C Deacetylates D Increased GLUT-1 Expression B->D Suppresses E Increased Glucose Uptake by Cells D->E F Reduced Blood Glucose E->F

Caption: SIRT6 inhibition pathway for glucose regulation.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Chloro-4-methyl-2-nitroaniline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the nitration of 4-Chloro-3-methylaniline.

Q1: Low overall yield of this compound.

A1: A low yield can result from several factors throughout the synthetic process. Key areas to investigate include:

  • Sub-optimal Nitration Conditions: The temperature, concentration of nitrating agents, and reaction time are critical. Temperatures that are too high can lead to side reactions and degradation, while temperatures that are too low may result in an incomplete reaction.

  • Formation of Isomeric Byproducts: The directing effects of the chloro and methyl groups on the aniline starting material can lead to the formation of other nitro isomers, which will lower the yield of the desired product.

  • Oxidation of the Aniline: The amino group is susceptible to oxidation by the nitrating mixture, leading to the formation of tar-like byproducts and a reduction in yield. Protecting the amino group via acylation is a common strategy to prevent this.

  • Inefficient Work-up and Purification: Product can be lost during extraction, washing, and recrystallization steps. Ensure pH is carefully controlled during neutralization and that the appropriate solvent system is used for purification.

Q2: The final product is a dark, tarry substance instead of a crystalline solid.

A2: The formation of tar or dark-colored impurities is a strong indication of oxidation of the aniline starting material or the product.

  • Cause: Direct nitration of anilines with strong nitric and sulfuric acid mixtures can be aggressive, leading to oxidation.

  • Solution: Protect the amino group of 4-Chloro-3-methylaniline by acetylation to form N-(4-chloro-3-methylphenyl)acetamide before nitration. The acetyl group is electron-withdrawing, which deactivates the ring slightly, moderates the reaction, and prevents oxidation of the nitrogen atom. The protecting group can be removed by hydrolysis after the nitration step.

Q3: The isolated product is a mixture of isomers.

A3: The presence of multiple isomers is a common challenge in the electrophilic aromatic substitution of polysubstituted benzene rings.

  • Cause: The methyl group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. While the amino group is a strong ortho-, para-director, in a strongly acidic nitrating medium, it is protonated to the anilinium ion (-NH3+), which is a meta-director.[1] This complex interplay of directing effects can lead to a mixture of products.

  • Troubleshooting:

    • Acylation: Using an acetyl protecting group on the amine not only prevents oxidation but also sterically hinders the ortho-positions, favoring nitration at the para-position relative to the acetylamino group. This significantly improves the regioselectivity for the desired 2-nitro isomer.

    • Temperature Control: Maintain a low reaction temperature (e.g., -5 to 10°C) to enhance the selectivity of the reaction.[2]

    • Nitrating Agent: The choice and concentration of the nitrating agent can influence isomer distribution. A mixture of nitric acid and acetic anhydride can sometimes offer better selectivity than the more aggressive sulfuric/nitric acid mixture.[2]

Q4: The reaction is incomplete, and a significant amount of starting material remains.

A4: An incomplete reaction can be due to several factors related to the reaction conditions.

  • Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent to the substrate is adequate. A slight excess of the nitrating agent is typically used.

  • Low Reaction Temperature: While low temperatures are good for selectivity, a temperature that is too low can significantly slow down the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the temperature if necessary.

  • Short Reaction Time: Allow sufficient time for the reaction to go to completion. Again, TLC is an invaluable tool for monitoring the consumption of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent method is the nitration of 4-Chloro-3-methylaniline. To achieve a high yield and purity, this is typically a multi-step process involving:

  • Acylation (Protection): The amino group of 4-Chloro-3-methylaniline is protected, commonly by reacting it with acetic anhydride to form N-(4-chloro-3-methylphenyl)acetamide.

  • Nitration: The protected intermediate is then nitrated using a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride.

  • Hydrolysis (Deprotection): The nitro-intermediate is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.

Q2: Why is protecting the amino group necessary?

A2: Protecting the amino group serves two primary purposes:

  • To Prevent Oxidation: The amino group is highly susceptible to oxidation by the strong oxidizing acids in the nitrating mixture, which leads to the formation of undesirable byproducts and a lower yield.

  • To Control Regioselectivity: In the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH3+). This ion is a meta-director, which would lead to the formation of the wrong isomer.[1] By converting the amino group to an acetamido group (-NHCOCH3), it remains an ortho-, para-director and favors the formation of the desired this compound.

Q3: What are the optimal conditions for the nitration step?

A3: Optimal conditions can vary, but a general guideline for achieving high yield and selectivity is as follows:

  • Temperature: The reaction should be carried out at a low temperature, typically between -5°C and 10°C, to control the reaction rate and minimize side reactions.[2]

  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The molar ratio of the nitrating agent to the substrate should be carefully controlled.

  • Solvent: The reaction is often carried out in the presence of a solvent like acetic anhydride or simply in the acid mixture.

Data on Reaction Parameters

The following table summarizes the impact of key reaction parameters on the yield of nitration reactions for similar aromatic compounds. This data can be used as a starting point for optimizing the synthesis of this compound.

ParameterCondition ACondition BExpected Outcome on YieldReference
Temperature -5 to 0°C5 to 10°CLower temperatures generally improve selectivity and yield by reducing side reactions.
Nitrating Agent HNO₃ / H₂SO₄HNO₃ / Acetic AnhydrideThe choice of nitrating agent can affect regioselectivity and the harshness of the reaction.[2]
Reaction Time 1 hour3 hoursLonger reaction times can lead to higher conversion, but also increase the risk of side reactions.[3]
Molar Ratio (Nitrating Agent:Substrate) 1.05:11.5:1A slight excess of the nitrating agent is often optimal to drive the reaction to completion.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Step 1: Acetylation of 4-Chloro-3-methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-3-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the product, N-(4-chloro-3-methylphenyl)acetamide.

  • Filter the solid, wash with water until the filtrate is neutral, and dry the product.

Step 2: Nitration of N-(4-chloro-3-methylphenyl)acetamide

  • To a clean, dry flask, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

  • Slowly add the dried N-(4-chloro-3-methylphenyl)acetamide to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, stir the reaction mixture at this temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

  • In a round-bottom flask, suspend the dried nitrated acetanilide in an aqueous solution of sulfuric acid (e.g., 70%).

  • Heat the mixture under reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it into a beaker of cold water.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Filter the yellow solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Visualizations

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Sub-optimal Nitration Conditions start->cause1 cause2 Isomer Formation start->cause2 cause3 Aniline Oxidation start->cause3 cause4 Poor Work-up/Purification start->cause4 sol1 Optimize Temperature, Time, & Concentration cause1->sol1 sol2 Use Amino Protecting Group (Acylation) cause2->sol2 cause3->sol2 sol3 Control pH and Use Proper Solvents cause4->sol3 end High Yield of Pure Product sol1->end Improved Yield sol2->end Improved Yield & Purity sol3->end Improved Yield

Caption: Troubleshooting workflow for low yield.

Synthesis_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection start 4-Chloro-3-methylaniline step1_reagent + Acetic Anhydride start->step1_reagent intermediate1 N-(4-chloro-3-methylphenyl)acetamide step1_reagent->intermediate1 step2_reagent + HNO3 / H2SO4 (-5 to 10 °C) intermediate1->step2_reagent intermediate2 N-(5-chloro-4-methyl-2-nitrophenyl)acetamide step2_reagent->intermediate2 step3_reagent + H2SO4(aq) / Heat intermediate2->step3_reagent product This compound step3_reagent->product

Caption: Synthesis pathway for this compound.

References

Technical Support Center: Synthesis of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-4-methyl-2-nitroaniline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues are the formation of unwanted isomers, oxidation of the aniline starting material, and incomplete reactions. The nitration of the precursor, 4-chloro-3-methylaniline, is a competitive reaction, and controlling the conditions is critical for maximizing the yield of the desired product.

Q2: I have identified an isomeric byproduct in my product mixture. Which isomer is it and how can I minimize its formation?

A2: The most probable isomeric byproduct is 3-Chloro-4-methyl-6-nitroaniline . This arises from the nitration occurring at the other ortho position relative to the potent activating amino group. To improve regioselectivity and favor the formation of the desired this compound, consider protecting the amino group (e.g., through acetylation) before the nitration step. This moderates the activating effect and can sterically hinder the undesired position.

Q3: The reaction mixture turned into a dark, tar-like substance upon adding the nitrating agent. What caused this and is it salvageable?

A3: The formation of tar or resin is a classic sign of oxidation.[1] Aniline and its derivatives are highly susceptible to oxidation by strong nitrating agents like nitric acid, especially under elevated temperatures.[1] To prevent this, it is crucial to:

  • Protect the amino group by converting it to an amide (e.g., acetanilide). This reduces its sensitivity to oxidation.

  • Maintain strict temperature control, typically between -5 to 10°C, during the addition of the nitrating agent.[2]

  • Once significant tar has formed, salvaging the product is difficult. The focus should be on prevention in subsequent attempts.

Q4: How can I effectively purify the final product from starting materials and byproducts?

A4: Purification is typically achieved through recrystallization. Solvents like methanol or ethanol are often effective.[3][4][5] For separating close-boiling isomers or stubborn impurities, column chromatography is the recommended method. A common stationary phase is silica gel, with an eluent system such as ethyl acetate/petroleum ether.[6]

Q5: What are the safest and most effective nitrating agents for this synthesis?

A5: A mixture of nitric acid and sulfuric acid is a powerful and common nitrating agent.[5] However, for substrates sensitive to oxidation, a milder mixture of nitric acid and acetic anhydride can be used.[2] This approach is often employed after protecting the amino group. Using nitrogen dioxide has also been reported as an alternative to traditional mixed acids to reduce waste.[5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the synthesis.

Observed Issue Potential Cause(s) Recommended Solutions & Strategies
Low or No Conversion 1. Insufficient Temperature: The activation energy for the reaction is not being met. 2. Poor Reagent Quality: Degradation of the nitrating agent. 3. Insufficient Reaction Time: The reaction has not proceeded to completion.1. Ensure the reaction temperature is maintained according to the protocol. For protected anilines, this is often 0-10°C. 2. Use fresh, high-purity nitric acid and sulfuric acid/acetic anhydride. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.[7]
Formation of Multiple Spots on TLC (Isomers) 1. Poor Regioselectivity: The unprotected amino group strongly directs to both ortho positions. 2. High Reaction Temperature: Higher temperatures can reduce selectivity.1. Protect the Amino Group: Convert the starting 4-chloro-3-methylaniline to 4-chloro-3-methylacetanilide before nitration. 2. Strict Temperature Control: Maintain the reaction temperature at the lower end of the recommended range (e.g., -5 to 5°C).[2]
Dark, Tarry Mixture Oxidation of the Aniline: The unprotected amino group is oxidized by the strong acidic and oxidizing conditions.[1]1. Mandatory Amino Group Protection: This is the most effective solution. The amide group is less susceptible to oxidation. 2. Slow, Controlled Addition: Add the nitrating agent dropwise while vigorously stirring and cooling the reaction vessel in an ice-salt bath.
Presence of Dinitro Compounds Over-nitration: The reaction conditions (temperature, time, or concentration of nitrating agent) are too harsh.1. Use Stoichiometric Amounts: Carefully control the molar ratio of the nitrating agent relative to the substrate. 2. Reduce Reaction Time/Temperature: Quench the reaction as soon as TLC indicates the consumption of the starting material. 3. Ensure the protecting group is not prematurely hydrolyzed during nitration.

Experimental Protocols

The following is a generalized three-step protocol for the synthesis of this compound, based on established chemical principles for analogous compounds.

Step 1: Acetylation of 4-Chloro-3-methylaniline (Protection)
  • Dissolve 1 mole of 4-chloro-3-methylaniline in glacial acetic acid.

  • Cool the solution to 10-15°C in an ice bath.

  • Slowly add 1.1 moles of acetic anhydride dropwise, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 4-chloro-3-methylacetanilide.

Step 2: Nitration of 4-Chloro-3-methylacetanilide
  • Add the dried 4-chloro-3-methylacetanilide (1 mole) to concentrated sulfuric acid, keeping the temperature below 20°C.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 moles) to concentrated sulfuric acid, pre-chilled to 0°C.

  • Add the nitrating mixture dropwise to the acetanilide solution over 1-2 hours, maintaining the temperature between 0-5°C.

  • After addition, stir the reaction for an additional 2-3 hours at 0-5°C, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Filter the solid and wash thoroughly with cold water to remove residual acid.

Step 3: Hydrolysis of 5-Chloro-4-methyl-2-nitroacetanilide (Deprotection)
  • Suspend the crude nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture and neutralize it with an aqueous sodium hydroxide solution to precipitate the crude this compound.

  • Filter the yellow solid, wash with water, and dry.

  • Recrystallize the crude product from methanol or ethanol to obtain the purified final product.[3]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow, chemical pathways, and a troubleshooting decision tree.

G cluster_workflow Synthesis Workflow Start Start: 4-Chloro-3-methylaniline Protection Step 1: Protection (Acetylation) Start->Protection Nitration Step 2: Nitration (HNO3/H2SO4) Protection->Nitration Deprotection Step 3: Deprotection (Acid Hydrolysis) Nitration->Deprotection Purification Purification (Recrystallization) Deprotection->Purification End Final Product: This compound Purification->End

Caption: A high-level overview of the three-step synthesis process.

G cluster_pathways Reaction Pathways & Side Reactions Start 4-Chloro-3-methylacetanilide MainProduct Desired Product: This compound Start->MainProduct Nitration at C2 (Desired) Isomer Isomeric Byproduct: 3-Chloro-4-methyl-6-nitroaniline Start->Isomer Nitration at C6 (Side Reaction) Oxidation Oxidation Products (Tar/Resin) Start->Oxidation Oxidation of -NHAc (Minor w/ Protection)

Caption: Key chemical transformations during the nitration step.

G cluster_troubleshooting Troubleshooting Decision Tree Start Analyze Crude Product (e.g., via TLC/NMR) CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No Incomplete Result: Incomplete Reaction Action: Increase Time/Temp, Check Reagents CheckYield->Incomplete Yes Isomers Result: Isomers Action: Protect Amine, Optimize Temp CheckPurity->Isomers Yes, multiple spots Success Proceed to Purification CheckPurity->Success No Oxidation Result: Oxidation Action: Protect Amine, Lower Temperature Isomers->Oxidation ...and mixture is dark/tarry

Caption: A logical guide for diagnosing common experimental issues.

References

Technical Support Center: Purification of Crude 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Chloro-4-methyl-2-nitroaniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions to streamline your experimental workflow.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Purified Product - Incomplete precipitation during recrystallization.- Product loss during transfer or filtration.- The chosen recrystallization solvent is too effective at room/cold temperatures.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Carefully transfer all solid material between vessels.- Wash the filtered crystals with a minimal amount of ice-cold solvent.- Test alternative recrystallization solvents or solvent mixtures.
Product is an Oil or Gummy Solid, Not Crystalline - Presence of significant impurities depressing the melting point.- Cooling the solution too rapidly.- Consider a pre-purification step like column chromatography to remove major impurities.- Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[1][2]
Colored Impurities Persist in the Final Product - Co-crystallization of colored byproducts.- Oxidation of the aniline functional group.- Treat the hot solution with a small amount of activated carbon before filtration to adsorb colored impurities.[1]- Perform the purification under an inert atmosphere (e.g., nitrogen) if possible, especially during prolonged heating.[1]
Multiple Recrystallizations Needed to Achieve High Purity - The impurity has very similar solubility properties to the desired product in the chosen solvent.- Experiment with different solvent systems. A mixture of solvents can sometimes provide better separation.- Consider an alternative purification technique, such as column chromatography, for difficult-to-separate impurities.
Inconsistent Purity Results - Variation in the quality of the crude starting material.- Inconsistent application of the purification protocol.- Analyze the crude material before purification to understand the impurity profile.- Standardize the purification protocol, including solvent volumes, heating times, and cooling rates.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, positional isomers formed during the nitration or amination steps of the synthesis, and other reaction byproducts. For related compounds like 2-Methyl-5-nitroaniline, impurities can include o-toluidine and various isomeric nitroanilines.[3]

Q2: What is the most common method for purifying crude this compound?

A2: Recrystallization is a widely used and effective method for the purification of this and similar compounds.[1][4][5] The choice of solvent is critical for successful purification.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Alcoholic solvents such as methanol and ethanol are commonly used for the recrystallization of related nitroaniline compounds.[4][5][6] A patent for the purification of 5-Chloro-2-nitroaniline suggests using an alcoholic solvent in the presence of sulfuric acid to achieve high purity.[6] The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while impurities should have different solubility characteristics.[1][7]

Q4: How can I determine the purity of my this compound sample?

A4: The purity of the compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying impurities.[8][9] The melting point of the purified solid is also a good indicator of purity; a sharp melting point close to the literature value (164-167 °C) suggests high purity.[10][11]

Q5: What is a typical yield for the purification of this compound?

A5: While yields can vary depending on the quality of the crude material and the purification method, a synthesis described for this compound reported a yield of 85% after purification.[12]

Experimental Protocols

General Recrystallization Procedure
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., methanol or ethanol) and heat the mixture with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution briefly.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Purification Troubleshooting Workflow

Purification_Troubleshooting_Workflow start Start: Crude This compound recrystallization Perform Recrystallization start->recrystallization analyze_purity Analyze Purity (e.g., HPLC, Melting Point) recrystallization->analyze_purity is_pure Purity Acceptable? analyze_purity->is_pure end End: Pure Product is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield oily_product Oily/Gummy Product? low_yield->oily_product No optimize_cooling Optimize Cooling Rate & Solvent Volume low_yield->optimize_cooling Yes colored_product Colored Impurities? oily_product->colored_product No pre_purify Consider Pre-Purification (e.g., Chromatography) oily_product->pre_purify Yes colored_product->recrystallization No, Re-evaluate Solvent System activated_carbon Use Activated Carbon colored_product->activated_carbon Yes optimize_cooling->recrystallization pre_purify->recrystallization activated_carbon->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Resolving peak tailing in HPLC of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving complex chromatographic challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC analyses.

Troubleshooting Guide: Resolving Peak Tailing in the HPLC Analysis of 5-Chloro-4-methyl-2-nitroaniline

Peak tailing is a common chromatographic issue, particularly with polar, basic compounds like this compound. This guide offers a systematic approach to diagnose and resolve this problem.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for an aromatic amine like this compound?

Peak tailing for this compound is typically due to a combination of chemical and physical factors within the HPLC system. The most common causes include:

  • Secondary Silanol Interactions: The basic amine group of the analyte can interact with acidic silanol groups on the surface of silica-based stationary phases.[1][2] This secondary retention mechanism is a major contributor to peak tailing.[1][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, causing peak distortion.[1][4] For basic compounds, a mobile phase pH above 3.0 can increase unwanted interactions with deprotonated silanol groups.[1]

  • Inadequate Buffering: Insufficient buffer capacity can result in pH shifts within the column, leading to peak shape issues.[1]

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, resulting in peak distortion.[1][5]

  • Extra-column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing, especially for early eluting peaks.[1]

  • Column Contamination and Voids: Accumulation of contaminants on the column frit or the formation of voids in the packing bed can distort peak shape.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For a basic analyte like this compound, adjusting the pH can have the following effects:

  • Low pH (typically < 3.0): At a low pH, the residual silanol groups on the silica stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated amine group of the analyte.[6] This is often the most effective way to reduce peak tailing.[6]

  • Mid-range pH: Operating at a pH close to the pKa of the analyte can result in the presence of both ionized and non-ionized forms, leading to peak broadening or splitting.[4][7]

  • High pH: With pH-stable columns, a high pH can be used to ensure the analyte is in its neutral (deprotonated) form, which can also lead to improved peak shape.[3]

Q3: What role do mobile phase additives play in mitigating peak tailing?

Mobile phase additives can significantly improve the peak shape of basic compounds:

  • Competitive Amines: Small amounts of a basic additive, such as triethylamine (TEA), can be added to the mobile phase.[3] TEA competes with the analyte for interactions with the active silanol sites, effectively masking them and reducing peak tailing.[3]

  • Inorganic Salts: The addition of inorganic salts can also reduce peak tailing.[8][9] These salts increase the ionic strength of the mobile phase, which can suppress silanol interactions.[6]

Data Presentation: Impact of Method Parameters on Peak Shape

The following table summarizes the expected effects of key experimental parameters on the peak shape of this compound.

ParameterConditionExpected Impact on Peak TailingRationale
Mobile Phase pH pH < 3.0Significant Reduction Protonates residual silanol groups, minimizing secondary interactions.[6]
pH > 7.0 (with a pH-stable column)Reduction The analyte is in its neutral form, reducing ionic interactions.[3]
Mobile Phase Additive 0.1% Triethylamine (TEA)Reduction TEA acts as a competitive base, masking active silanol sites.[3]
10-50 mM BufferReduction Maintains a stable pH throughout the separation.[1]
Column Chemistry Modern, end-capped, high-purity silica columnReduction Fewer accessible silanol groups are available for secondary interactions.[6]
Older, "Type A" silica columnIncreased Tailing Higher metal content and more accessible silanol groups.[10]
Sample Concentration LowSymmetrical Peak Avoids overloading the stationary phase.
HighIncreased Tailing/Fronting Saturation of the stationary phase.[1][5]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Methodology:

  • Initial Conditions: Start with a mobile phase of acetonitrile and water with 0.1% formic acid (pH ~2.7).

  • pH Gradient (if necessary): If tailing persists, prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5) using appropriate buffers (e.g., phosphate or acetate), ensuring the pH is at least 2 units away from the analyte's pKa.

  • Equilibration: Equilibrate the column with each mobile phase for at least 20 column volumes.

  • Injection: Inject a standard solution of this compound.

  • Evaluation: Compare the peak asymmetry factor for each pH condition. A value closest to 1.0 is ideal.

Protocol 2: Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants that may cause peak distortion.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the flow cell.

  • Flush with Mobile Phase (No Buffer): Flush the column with the mobile phase composition without any buffer salts to remove any precipitated salts.

  • Organic Solvent Wash: Wash the column with 100% acetonitrile for at least 30 column volumes.

  • Stronger Solvent Wash (if needed): If contamination is suspected to be non-polar, a wash with isopropanol may be effective.

  • Re-equilibration: Gradually re-introduce the mobile phase and allow the column to equilibrate thoroughly before use.[11]

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Peak Tailing start Peak Tailing Observed for This compound check_system Are all peaks tailing? start->check_system system_issue Investigate System Issues: - Extra-column volume - Column void/contamination - Leaks check_system->system_issue Yes chemical_issue Investigate Chemical Interactions check_system->chemical_issue No end_alt Further Method Development Required system_issue->end_alt adjust_ph Adjust Mobile Phase pH (Target: pH < 3) chemical_issue->adjust_ph ph_ok Peak Shape Improved? adjust_ph->ph_ok add_additive Add Mobile Phase Additive (e.g., 0.1% TEA) ph_ok->add_additive No end Peak Tailing Resolved ph_ok->end Yes additive_ok Peak Shape Improved? add_additive->additive_ok change_column Consider a Different Column (e.g., modern, end-capped) additive_ok->change_column No additive_ok->end Yes change_column->end_alt

Caption: A step-by-step workflow for troubleshooting peak tailing.

G cluster_interactions Chemical Interactions Leading to Peak Tailing stationary_phase Silica Surface Si-O- Residual Silanol Group (Acidic Site) interaction Secondary Ionic Interaction stationary_phase:f2->interaction analyte This compound -NH2 Basic Group analyte:f2->interaction result Delayed Elution & Peak Tailing interaction->result

Caption: Interaction between the basic analyte and residual silanols.

References

Technical Support Center: Synthesis of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-4-methyl-2-nitroaniline. The information is designed to address specific challenges that may be encountered during experimentation, with a focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly concerning the critical nitration step.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily related to reaction conditions:

  • Suboptimal Temperature: The nitration reaction is highly sensitive to temperature. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion of the starting material. Conversely, if the temperature is too high, it can lead to the formation of side products and degradation of the desired product. Careful monitoring and control of the temperature are crucial.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reagent Purity and Stoichiometry: The purity of the starting materials, particularly the 4-chloro-3-methylaniline and the nitrating agent, is critical. Additionally, the molar ratios of the reactants should be optimized.

  • Inefficient Work-up and Purification: Product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and choose an appropriate recrystallization solvent to minimize loss.

Q2: I am observing a significant amount of isomeric impurities. How can I improve the regioselectivity of the nitration?

A2: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions. To favor the formation of this compound:

  • Strict Temperature Control: The temperature during the addition of the nitrating agent and throughout the reaction must be carefully controlled. Lower temperatures generally favor higher selectivity. For similar nitration reactions, a temperature range of -5 to 10°C is often employed.[1]

  • Protecting Group Strategy: The directing effect of the amino group can be modified by using a protecting group, such as an acetyl group. The acetylation of the starting aniline derivative to an acetanilide can improve the regioselectivity of the subsequent nitration step. The bulky protecting group can sterically hinder substitution at certain positions.

  • Choice of Nitrating Agent: The choice of nitrating agent (e.g., nitric acid in sulfuric acid, or nitric acid in acetic anhydride) can influence the isomer distribution. The combination of nitric acid and acetic anhydride is used in the synthesis of similar compounds to control the reaction.[1]

Q3: The reaction is highly exothermic and difficult to control. What measures can I take?

A3: The nitration of aromatic compounds is often a highly exothermic process. To maintain control:

  • Cooling: The reaction vessel should be immersed in a cooling bath (e.g., an ice-salt bath) to dissipate the heat generated.

  • Slow Addition of Reagents: The nitrating agent should be added dropwise or in small portions to the solution of the aniline derivative. This allows the heat to be managed effectively and prevents a runaway reaction.

  • Adequate Stirring: Efficient stirring is necessary to ensure uniform temperature distribution throughout the reaction mixture.

Q4: What are the likely impurities in my final product and how can they be removed?

A4: Common impurities may include:

  • Unreacted Starting Material: 4-chloro-3-methylaniline or its acetylated derivative.

  • Isomeric Byproducts: Such as 3-Chloro-4-methyl-2-nitroaniline or 3-Chloro-4-methyl-6-nitroaniline.

  • Di-nitrated Products: Formed if the reaction conditions are too harsh.

Purification is typically achieved through recrystallization. A solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Methanol or ethanol are often suitable solvents for recrystallizing nitroaniline derivatives.[2] Column chromatography can also be employed for more challenging separations.

Data on Temperature Optimization

The following table provides hypothetical data illustrating the impact of reaction temperature on the yield and purity of this compound during the nitration of N-(4-chloro-3-methylphenyl)acetamide. This data is based on general principles of nitration reactions where a balance between reaction rate and selectivity is sought.

Reaction Temperature (°C)Yield (%)Purity (%)Observations
-104598Slow reaction rate, high purity with minimal isomer formation.
07595Good balance of reaction rate and selectivity.
108588Faster reaction, but increased formation of isomeric byproducts.
25 (Room Temp)8070Rapid reaction, significant amount of impurities and potential for di-nitration.

Experimental Protocol

This protocol describes a plausible multi-step synthesis for this compound, based on established methods for analogous compounds.[3]

Step 1: Acetylation of 4-Chloro-3-methylaniline

  • In a round-bottom flask, dissolve 4-chloro-3-methylaniline in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride dropwise while stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product, N-(4-chloro-3-methylphenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(4-chloro-3-methylphenyl)acetamide

  • In a clean, dry flask, add the N-(4-chloro-3-methylphenyl)acetamide obtained from Step 1 to concentrated sulfuric acid, ensuring the temperature is maintained below 10°C with an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, keeping the reaction temperature between 0-5°C.

  • After the addition is complete, stir the mixture at this temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

  • Reflux the nitrated acetanilide from Step 2 in a mixture of ethanol and an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for 1-2 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture. If the hydrolysis was acidic, neutralize with a base to precipitate the product. If basic, neutralize with an acid.

  • Collect the crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent like ethanol or methanol.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues during the synthesis.

G cluster_yield Troubleshooting Path start Reaction Outcome Analysis low_yield Low Yield or Purity? start->low_yield check_temp Is Temperature below 0°C? low_yield->check_temp Yes check_purity High Impurity Levels? low_yield->check_purity No increase_temp Action: Gradually increase temperature to 0-5°C range. Reason: Improve reaction rate. check_temp->increase_temp Yes check_temp->check_purity No end Proceed to Work-up and Purification increase_temp->end decrease_temp Action: Decrease temperature to -5 to 0°C range. Reason: Enhance regioselectivity. check_purity->decrease_temp Yes optimal Maintain Optimal Conditions (0-5°C) and monitor. check_purity->optimal No decrease_temp->end optimal->end

Caption: Troubleshooting workflow for temperature optimization.

References

Preventing byproduct formation during nitration reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during nitration reactions.

Troubleshooting Guide

Issue 1: Formation of Polynitrated Byproducts (e.g., dinitro-, trinitro- compounds)

Q1: My reaction is producing a high percentage of dinitro or other polynitrated products. How can I improve the selectivity for mononitration?

A1: The formation of polynitrated species is a common issue, particularly with activated aromatic rings. To enhance the selectivity for mononitration, consider the following strategies:

  • Temperature Control: This is the most critical factor. Elevated temperatures increase the reaction rate but can lead to over-nitration.[1][2][3] Perform the reaction at the lowest practical temperature that allows for a reasonable reaction rate. Using an ice bath (0°C) or an ice-salt bath (<0°C) is often recommended, especially for highly reactive substrates like phenol.[1][2]

  • Controlled Reagent Addition: Add the nitrating agent (or the substrate) to the reaction mixture slowly and dropwise. This practice helps to dissipate the exothermic heat of reaction effectively, preventing localized temperature spikes that can promote polynitration.[1]

  • Molar Ratio of Reactants: Use a controlled molar ratio of the nitrating agent to the substrate.[1] A small molar excess of the substrate can sometimes favor mononitration. Conversely, a large excess of the nitrating agent will drive the reaction towards polynitration.

  • Choice of Nitrating Agent: For highly activated substrates, using a milder nitrating agent can significantly improve selectivity.[4]

Issue 2: Formation of Oxidation Byproducts

Q2: My reaction mixture is turning dark brown or black, and I'm isolating oxidized byproducts. What is causing this and how can I prevent it?

A2: A dark reaction color often indicates oxidation of the substrate or product, or decomposition of the nitrating agent at elevated temperatures.[1] Here are steps to mitigate oxidation:

  • Lower the Reaction Temperature: Immediately reduce the temperature of the reaction.[1] Oxidation reactions are often more sensitive to temperature increases than the desired nitration.

  • Control the Rate of Addition: A slow, controlled addition of the nitrating agent is crucial to prevent a rapid increase in temperature and localized "hot spots" where oxidation can occur.[1]

  • Substrate Stability: Verify the stability of your starting material under the chosen nitrating conditions by consulting relevant literature.[1]

  • Alternative Nitrating Agents: Concentrated nitric acid is a strong oxidizing agent.[4] Consider using milder nitrating agents that are less prone to causing oxidation.[4]

Issue 3: Poor Regioselectivity (Incorrect Isomer Distribution)

Q3: I am not obtaining the desired isomer of my nitrated product. How can I control the regioselectivity of the reaction?

A3: Regioselectivity in aromatic nitration is primarily governed by the electronic nature of the substituents already present on the aromatic ring. However, reaction conditions can also influence the isomer distribution.

  • Temperature: Temperature can affect the ortho/para/meta ratios. For example, in the nitration of toluene, lower temperatures generally favor the formation of the para isomer.

  • Nitrating Agent and Solvent: The choice of nitrating agent and solvent system can influence the steric hindrance around the substitution sites, thereby affecting the isomer distribution. Milder nitrating agents can sometimes offer improved regioselectivity.[5][6]

  • Protecting Groups: For substrates with highly activating groups (e.g., aniline), it may be necessary to use a protecting group strategy to achieve the desired regioselectivity. For instance, aniline can be acetylated to form acetanilide before nitration to favor the para product.[7]

Frequently Asked Questions (FAQs)

Q4: What is the role of sulfuric acid in a typical nitration reaction, and can its concentration affect byproduct formation?

A4: In mixed acid nitrations, sulfuric acid serves two primary roles. First, it acts as a strong acid to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[8][9][10][11] Second, it acts as a dehydrating agent, sequestering the water molecule produced during the formation of the nitronium ion.[8][12] This prevents the dilution of the nitric acid, which would otherwise slow down the reaction.[10]

The concentration of sulfuric acid is crucial. If the concentration is too low (i.e., too much water is present), the formation of the nitronium ion is suppressed, leading to a slower reaction and potentially favoring side reactions. Using fuming sulfuric acid (oleum) can be necessary for nitrating strongly deactivated substrates, but this also increases the harshness of the conditions and the risk of byproduct formation.[1]

Q5: How can I effectively monitor the progress of my nitration reaction to avoid over-reaction and byproduct formation?

A5: Monitoring the reaction progress is essential to quench the reaction at the optimal time, once the starting material is consumed and before significant byproduct formation occurs.[4] Common techniques for reaction monitoring include:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of the starting material and the appearance of the product(s).

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the composition of the reaction mixture, allowing for precise determination of the optimal reaction endpoint.

Q6: What are some common purification techniques to remove byproducts from my crude nitrated product?

A6: After the reaction is complete, purification is necessary to isolate the desired product from unreacted starting materials, the acid catalyst, and any byproducts. Common purification methods include:

  • Washing: The crude product is often first washed with water to remove the bulk of the acids. Subsequent washes with a dilute base (e.g., sodium carbonate or sodium bicarbonate solution) can neutralize any remaining acid and remove acidic byproducts like nitrophenols.[13]

  • Recrystallization: This is a powerful technique for purifying solid products based on differences in solubility between the desired product and impurities at different temperatures.

  • Column Chromatography: For complex mixtures or when isomers need to be separated, column chromatography is a highly effective method.[14] The choice of stationary phase (e.g., silica gel) and mobile phase (solvent system) will depend on the polarity of the compounds to be separated.[14]

  • Distillation: For liquid products with sufficiently different boiling points from the impurities, distillation (often under vacuum for high-boiling compounds) can be an effective purification method.

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene

Temperature (°C)% Ortho-Nitrotoluene% Meta-Nitrotoluene% Para-Nitrotoluene
-3038260
053344
3058438
6060535
10062533

Data is illustrative and compiled from typical organic chemistry principles.

Table 2: Common Nitrating Agents and Their Relative Reactivity

Nitrating AgentFormulaRelative ReactivityTypical Substrates/Conditions
Mixed AcidHNO₃ / H₂SO₄HighGeneral purpose for many aromatic compounds.
Nitronium TetrafluoroborateNO₂BF₄Very HighDeactivated aromatic compounds; non-protic solvents.[1]
Acetyl NitrateCH₃COONO₂ModerateActivated aromatic compounds; milder conditions.[4]
Dilute Nitric AcidHNO₃ (aq)LowHighly activated substrates like phenols.[2]

Experimental Protocols

Protocol 1: General Procedure for Mononitration of a Moderately Activated Aromatic Compound (e.g., Toluene)

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

  • Initial Charge: To the flask, add the aromatic substrate (e.g., toluene) and concentrated sulfuric acid. Begin stirring and allow the mixture to cool to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Slow Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the aromatic substrate, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or recrystallization.

Visualizations

Troubleshooting_Nitration start Start: Nitration Reaction issue Identify Undesired Byproduct start->issue polynitration Polynitration (e.g., Dinitration) issue->polynitration Excessive Nitration? oxidation Oxidation (Dark Color) issue->oxidation Darkening/Decomposition? regioselectivity Incorrect Isomer Ratio issue->regioselectivity Wrong Isomer? sol_poly Lower Temperature Control Reagent Addition Adjust Molar Ratios polynitration->sol_poly sol_ox Lower Temperature Slow Reagent Addition Consider Milder Nitrating Agent oxidation->sol_ox sol_regio Optimize Temperature Change Solvent/Nitrating Agent Use Protecting Groups regioselectivity->sol_regio end Desired Product sol_poly->end sol_ox->end sol_regio->end

Caption: A troubleshooting flowchart for common issues in nitration reactions.

Nitronium_Ion_Formation cluster_reactants Reactants cluster_products Products HNO3 Nitric Acid (HNO₃) protonation Protonation HNO3->protonation H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->protonation NO2_plus Nitronium Ion (NO₂⁺) HSO4_minus Bisulfate Ion (HSO₄⁻) H2O Water (H₂O) protonation->HSO4_minus dehydration Dehydration protonation->dehydration Protonated Nitric Acid dehydration->NO2_plus dehydration->H2O

Caption: The formation of the nitronium ion from nitric and sulfuric acids.

References

Technical Support Center: Synthesis of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of 5-Chloro-4-methyl-2-nitroaniline. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common approach involves the nitration of 4-chloro-3-methylaniline. This method is often preferred due to the directing effects of the amino and methyl groups, which favor the introduction of the nitro group at the desired position.

Q2: What are the critical reaction parameters to control during the nitration step?

A2: Temperature control is crucial. The nitration reaction is highly exothermic, and maintaining a low temperature (typically 0-5 °C) is essential to prevent over-nitration and the formation of unwanted side products. The rate of addition of the nitrating agent should also be carefully controlled.

Q3: I am observing a low yield of the desired product. What are the potential causes?

A3: Low yields can result from several factors:

  • Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time.

  • Suboptimal temperature: Deviation from the optimal temperature range can lead to side reactions.

  • Impurities in starting materials: The purity of the starting 4-chloro-3-methylaniline can significantly impact the reaction outcome.

  • Losses during workup and purification: Optimize extraction and recrystallization procedures to minimize product loss.

Q4: How can I purify the crude this compound?

A4: Recrystallization is the most common method for purifying the final product. A suitable solvent system, such as ethanol/water or isopropanol, can be used to obtain a product with high purity. Column chromatography can also be employed for further purification if necessary.

Q5: What are the main side products to expect in this synthesis?

A5: The primary side products are often isomers formed during the nitration step, such as 3-chloro-4-methyl-2-nitroaniline and 5-chloro-2-methyl-6-nitroaniline. The formation of these isomers can be minimized by careful control of the reaction conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction, suboptimal temperature, impure starting materials, losses during workup.Monitor reaction progress using TLC. Ensure strict temperature control. Use high-purity starting materials. Optimize extraction and recrystallization steps.
Formation of Multiple Isomers High reaction temperature, incorrect addition rate of nitrating agent.Maintain the reaction temperature between 0-5 °C. Add the nitrating agent slowly and dropwise.
Product is an Oil or Fails to Crystallize Presence of impurities, residual solvent.Purify the crude product using column chromatography before attempting recrystallization. Ensure the product is thoroughly dried under vacuum.
Dark-colored Product Oxidation of the aniline, presence of nitrated impurities.Perform the reaction under an inert atmosphere (e.g., nitrogen). Purify the product by recrystallization with activated carbon.

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a proposed method for the synthesis of this compound via the nitration of 4-chloro-3-methylaniline.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-3-methylaniline141.5914.16 g0.1
Sulfuric Acid (98%)98.0850 mL-
Nitric Acid (70%)63.017.2 mL0.11
Ethanol46.07As needed-
Deionized Water18.02As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-chloro-3-methylaniline (14.16 g, 0.1 mol).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (50 mL) to the flask while maintaining the temperature below 10 °C.

  • Once the addition is complete, cool the mixture to 0 °C.

  • Prepare the nitrating mixture by slowly adding nitric acid (7.2 mL, 0.11 mol) to a beaker containing crushed ice.

  • Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • The yellow precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the final product in a vacuum oven at 50 °C.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Workup and Purification start Start setup Prepare Reaction Flask (4-chloro-3-methylaniline, H2SO4) start->setup cool_setup Cool to 0 °C setup->cool_setup addition Slow Addition of Nitrating Mixture (0-5 °C) cool_setup->addition nitrating_mix Prepare Nitrating Mixture (HNO3 on ice) nitrating_mix->addition stir Stir for 2 hours (0-5 °C) quench Pour onto Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction check_temp Review Temperature Logs start->check_temp check_purity Analyze Starting Material Purity start->check_purity optimize_workup Optimize Workup/ Purification Protocol start->optimize_workup If all else fails increase_time Increase Reaction Time check_reaction->increase_time Incomplete optimize_temp Optimize Temperature Control check_temp->optimize_temp Deviation purify_sm Purify Starting Material check_purity->purify_sm Impure

Caption: Troubleshooting decision tree for addressing low product yield.

Inconsistent melting point of synthesized 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers and drug development professionals encountering inconsistencies in the melting point of synthesized 5-Chloro-4-methyl-2-nitroaniline.

Troubleshooting Guide

Q1: What is the expected melting point of pure this compound?

The literature melting point for pure this compound (CAS No. 7149-80-6) is in the range of 159-163 °C .[1][2][3] Some sources may provide a broader range, such as 150-170 °C.[4] A sharp melting range within this window is indicative of high purity.

Q2: My synthesized product melts at a lower temperature and over a wide range (e.g., 152-158 °C). What is the likely cause?

A depressed and broad melting point range is the most common indicator of an impure sample. Impurities disrupt the crystalline lattice of the compound, requiring less energy to break the solid-state bonds. The most common causes include:

  • Residual Solvents: Solvents used in the synthesis or work-up (e.g., toluene, methanol) may remain trapped in the crystal lattice.

  • Starting Materials: Unreacted starting materials from the synthesis may be present.

  • Isomeric Impurities: The synthesis of substituted nitroanilines can sometimes produce regioisomers. For example, the isomer 5-Chloro-2-methyl-4-nitroaniline has a different melting point of 164-167 °C.[5][6] The presence of this or other isomers can depress and broaden the melting point of the desired product.

  • Side-Reaction Byproducts: Unintended products from the nitration or amination steps can contaminate the final product.

Q3: My product's melting point seems higher than the literature value. Why would this happen?

Observing a melting point that is significantly higher than the expected 159-163 °C is less common than depression and can point to two main issues:

  • Instrument or Technique Error: The most frequent cause is heating the sample too quickly in the melting point apparatus. This leads to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially high observed melting point.

  • Misidentification: It is possible that an isomeric byproduct with a higher melting point has been isolated instead of the target compound. For instance, 5-Chloro-2-methyl-4-nitroaniline melts at 164-167 °C.[5][6] If your product melts sharply in this higher range, you may have synthesized an isomer.

Q4: How can I purify my synthesized this compound to obtain an accurate melting point?

Recrystallization is the most effective method for purifying solid organic compounds like this compound. This process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, which permits the formation of pure crystals while impurities remain in the "mother liquor." Methanol has been cited as a suitable recrystallization solvent for related compounds.[7][8]

Frequently Asked Questions (FAQs)

Q1: How fast should I heat the sample during melting point determination? For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, especially when approaching the expected melting point. If the approximate melting point is unknown, a rapid initial determination can be performed, followed by a slower, more precise measurement with a fresh sample.

Q2: How much sample should be packed into the capillary tube? A small amount of finely powdered sample should be used, packed to a height of 2-3 mm in the capillary tube. Using too much sample can cause a temperature gradient within the sample, leading to a broad melting range.

Q3: Can I reuse a sample for a second melting point determination? No, a fresh sample should always be used for each measurement. Once a sample has been melted, it may have partially decomposed, which would introduce impurities and alter the melting point for subsequent measurements.

Q4: What should I do if my compound changes color or sublimes before melting? Color change often indicates decomposition. If this occurs, you can try heating the sample more rapidly (e.g., 5 °C/min) to reach the melting point before significant decomposition occurs.[2] If the sample sublimes (turns from a solid directly to a gas), sealing the capillary tube with a flame can help prevent sample loss.[2]

Data Presentation

Table 1: Summary of Melting Point Observations and Potential Causes

ObservationMelting Point Range (°C)Probable Cause(s)Recommended Action
Expected (Pure) 159 - 163 High purity sampleProceed with experimental use.
Depressed & Broad < 159 with a range > 2 °CImpurities (residual solvent, starting materials, side-products)Purify the sample via recrystallization.
Elevated & Sharp > 163Rapid heating during measurement; potential misidentification with an isomer (e.g., 5-Chloro-2-methyl-4-nitroaniline, MP 164-167 °C[5][6])Re-measure melting point with a slower heating rate; consider analytical characterization (e.g., NMR) to confirm structure.
Very Broad e.g., 150 - 170Significant amount of impurities; sample may be wet.Dry the sample thoroughly under vacuum; perform recrystallization.

Experimental Protocols

Protocol 1: Accurate Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the synthesized this compound is completely dry. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • If the approximate melting point is known, heat rapidly to about 20 °C below the expected range (approx. 140 °C).

    • Reduce the heating rate to 1-2 °C per minute to slowly approach the melting point.

  • Observation & Recording:

    • Record the temperature (T1) at which the first droplet of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely liquefied.

    • The melting point is reported as the range T1 - T2.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: While specific solvent screening is recommended, methanol or ethanol are common choices for nitroaniline derivatives. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solvent boils. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals completely, preferably in a vacuum oven, to remove all traces of solvent.

  • Verification: Determine the melting point of the dried, purified crystals. A sharp melting point within the expected 159-163 °C range indicates successful purification.

Mandatory Visualization

G start Inconsistent Melting Point Observed for Synthesized Product q_mp_value Is the Melting Point (MP) Lower & Broader than 159-163°C? start->q_mp_value cause_low Probable Cause: Impurity Presence q_mp_value->cause_low  Yes cause_high Probable Cause: Measurement Error or Misidentification q_mp_value->cause_high No (Higher/Different)   impurities Common Impurities: - Residual Solvents - Unreacted Starting Materials - Isomeric Byproducts cause_low->impurities action_purify Recommended Action: Purify via Recrystallization impurities->action_purify errors Potential Issues: - Heating Rate Too Fast (>2°C/min) - Synthesized an Isomer (e.g., 5-Chloro-2-methyl-4-nitroaniline, MP 164-167°C) cause_high->errors action_remeasure Recommended Actions: 1. Re-measure MP with slow heating rate 2. Confirm structure (e.g., NMR) errors->action_remeasure

Caption: Troubleshooting workflow for inconsistent melting points.

References

Interpreting unexpected peaks in the NMR spectrum of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the NMR spectrum of 5-Chloro-4-methyl-2-nitroaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing more peaks in my ¹H NMR spectrum than I expect for this compound. What could be the cause?

A1: Unexpected peaks in an NMR spectrum can arise from several sources. A systematic approach to identifying these peaks is crucial. The most common culprits include:

  • Residual Solvents: Even after careful drying, trace amounts of the solvent used for sample preparation or from the final step of synthesis can appear in the spectrum. Common solvents like acetone, ethanol, and ethyl acetate have characteristic chemical shifts.

  • Starting Materials and Intermediates: Incomplete reaction or purification can lead to the presence of starting materials or reaction intermediates in your final product. For the synthesis of this compound, a common precursor is N-(5-chloro-4-methyl-2-nitrophenyl)acetamide.

  • Side-Products: The synthesis process may yield isomeric or other side-products. For instance, related isomers like 3-Chloro-6-methyl-4-nitroaniline or 5-Chloro-2-methyl-4-nitroaniline could be present as impurities.

  • Degradation: The compound may have degraded during synthesis, purification, or storage.

  • Contaminants: External contaminants such as grease from glassware joints or plasticizers can also introduce unexpected signals.

Q2: How can I identify if the unexpected peaks are from residual solvents?

A2: The chemical shifts of common laboratory solvents are well-documented. You can compare the chemical shifts of your unknown peaks to published data for various deuterated solvents. For example, residual acetone in CDCl₃ typically appears as a singlet around 2.17 ppm, and residual water can appear as a broad singlet at various chemical shifts depending on the solvent and concentration.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These values should be used as a guide, and actual experimental values may vary slightly.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Proton Chemical Shift (ppm) Carbon Chemical Shift (ppm)
H-3~8.0C-1 (C-NH₂)~145
H-6~6.8C-2 (C-NO₂)~135
-NH₂Broad, ~5.0-6.0C-3~125
-CH₃~2.3C-4 (C-CH₃)~130
C-5 (C-Cl)~120
C-6~115
-CH₃~20

Q4: My sample shows a peak that could be the starting material. What are the expected NMR signals for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide?

A4: If the hydrolysis of the acetamide precursor is incomplete, you may see signals corresponding to this compound. Key expected signals for N-(5-chloro-4-methyl-2-nitrophenyl)acetamide would include:

  • An amide N-H proton signal (a singlet, typically downfield).

  • A singlet for the acetyl methyl group protons around 2.2 ppm.

  • A singlet for the aromatic methyl group protons.

  • Two singlets for the aromatic protons.

Q5: What steps can I take to minimize the presence of unexpected peaks in my future experiments?

A5: To obtain a clean NMR spectrum, consider the following:

  • Thorough Purification: Ensure your final product is purified effectively, for example, by recrystallization or column chromatography, to remove starting materials, side-products, and other impurities.

  • Proper Drying: Dry your sample thoroughly under high vacuum to remove all traces of solvents.

  • Use High-Purity Solvents: Use high-purity deuterated solvents for your NMR analysis.

  • Clean Glassware: Use meticulously clean glassware to avoid contamination from grease or other residues.

  • Proper Storage: Store your compound under appropriate conditions (e.g., protected from light and moisture) to prevent degradation.

Experimental Protocol: Acquiring an NMR Spectrum

A detailed methodology for acquiring a high-quality NMR spectrum is provided below:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth correctly.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. This is a critical step to obtain sharp peaks and good resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay to be at least 1-2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).

    • The relaxation delay may need to be adjusted for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Troubleshooting Workflow for Unexpected NMR Peaks

The following diagram illustrates a logical workflow for identifying the source of unexpected peaks in your NMR spectrum.

G Troubleshooting Unexpected NMR Peaks start Unexpected Peaks Observed in NMR Spectrum check_solvent Compare peak positions to known residual solvent shifts start->check_solvent solvent_match Peak identified as residual solvent check_solvent->solvent_match Yes no_solvent_match No match with common solvents check_solvent->no_solvent_match No check_starting_material Compare to NMR of starting materials/reagents (e.g., N-(5-chloro-4-methyl-2-nitrophenyl)acetamide) no_solvent_match->check_starting_material sm_match Peak identified as starting material or reagent check_starting_material->sm_match Yes no_sm_match No match with starting materials check_starting_material->no_sm_match No check_side_products Consider potential side products or isomers from synthesis no_sm_match->check_side_products sp_match Peak tentatively assigned to a side product check_side_products->sp_match Yes no_sp_match No obvious side product match check_side_products->no_sp_match No check_grease Check for broad peaks characteristic of grease/contaminants no_sp_match->check_grease grease_match Peak identified as contaminant check_grease->grease_match Yes no_grease_match Peak remains unidentified check_grease->no_grease_match No further_analysis Consider 2D NMR (COSY, HSQC) or MS for further structural elucidation no_grease_match->further_analysis

Caption: A flowchart outlining the systematic process for identifying unknown peaks in an NMR spectrum.

Validation & Comparative

Spectroscopic Confirmation of 5-Chloro-4-methyl-2-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the molecular structure of 5-Chloro-4-methyl-2-nitroaniline. By analyzing its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data alongside those of its structural isomers, researchers can confidently verify the identity and purity of this compound, a crucial step in pharmaceutical and chemical research.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of an unknown compound using a combination of spectroscopic techniques.

workflow Workflow for Spectroscopic Structure Elucidation cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structure Confirmation Sample Unknown Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Sample->NMR MS_data Determine Molecular Weight & Fragmentation Pattern MS->MS_data IR_data Identify Functional Groups IR->IR_data NMR_data Determine Carbon-Hydrogen Framework NMR->NMR_data Structure Proposed Structure MS_data->Structure IR_data->Structure NMR_data->Structure Comparison Compare with Isomers & Reference Data Structure->Comparison Final_Structure Confirmed Structure Comparison->Final_Structure

Caption: A logical workflow for confirming a compound's structure.

Molecular Structure of this compound

The structure of this compound, with the IUPAC name highlighting the positions of the chloro, methyl, and nitro groups on the aniline ring, is presented below.

Caption: Structure of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. Due to the limited availability of experimental data for the target compound, predicted values from spectroscopic software are included for comparison.

Table 1: ¹H NMR Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Amine Protons (ppm)Solvent
This compound (Predicted) δ 7.9 (s, 1H), 6.8 (s, 1H)δ 2.4 (s, 3H)δ 5.5-6.0 (br s, 2H)CDCl₃
4-Chloro-3-nitroaniline[1]δ 7.26 (d, 1H), 7.13 (d, 1H), 6.78 (dd, 1H)-δ 4.00 (s, 2H)CDCl₃
5-Chloro-2-methyl-4-nitroanilineData not availableData not availableData not available-
2-Methyl-5-nitroaniline[1]δ 7.79 (d, 1H), 7.56 (dd, 1H), 7.25 (d, 1H)δ 2.16 (s, 3H)Not specifiedDMSO
4-Methyl-3-nitroaniline[1]δ 7.15 (d, 1H), 7.09 (d, 1H), 6.80 (dd, 1H)δ 2.31 (s, 3H)δ 5.55 (s, 2H)DMSO

Table 2: ¹³C NMR Data (Predicted and Experimental)

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)Solvent
This compound (Predicted) δ 148, 145, 135, 125, 120, 118δ 20CDCl₃
4-Chloro-3-nitroaniline[1]δ 148.34, 145.99, 132.28, 119.38, 114.96, 110.94-CDCl₃
5-Chloro-2-methyl-4-nitroanilineData not availableData not available-
2-Methyl-5-nitroanilineData not availableData not available-
4-Methyl-3-nitroaniline[1]δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21δ 18.78DMSO

Table 3: IR Spectroscopy Data (Predicted and Experimental)

CompoundN-H Stretching (cm⁻¹)NO₂ Stretching (cm⁻¹)C-Cl Stretching (cm⁻¹)Aromatic C=C Stretching (cm⁻¹)
This compound (Predicted) ~3400, ~3300~1520 (asym), ~1340 (sym)~750~1600, ~1480
4-Chloro-3-nitroanilineData not availableData not availableData not availableData not available
5-Chloro-2-methyl-4-nitroanilineData not availableData not availableData not availableData not available
2-Methyl-5-nitroanilineData not availableData not availableData not availableData not available
4-Methyl-3-nitroanilineData not availableData not availableData not availableData not available

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 186/188 (M⁺), 187/189 (M+1)⁺[2]Expected: [M-NO₂]⁺, [M-Cl]⁺
4-Chloro-3-nitroaniline172/174 (M⁺)Data not available
5-Chloro-2-methyl-4-nitroaniline186/188 (M⁺)Data not available
2-Methyl-5-nitroaniline152 (M⁺)Data not available
4-Methyl-3-nitroaniline152 (M⁺)Data not available

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For LC-MS, dissolve the sample in a suitable mobile phase.

  • Ionization:

    • Electron Ionization (EI): Typically used in GC-MS, this hard ionization technique provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS, which often results in a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. The presence of a chlorine atom will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

By carefully comparing the acquired spectroscopic data of an unknown sample with the predicted data for this compound and the experimental data of its isomers, a confident structural confirmation can be achieved. The unique substitution pattern of the target compound will result in a distinct spectroscopic fingerprint, particularly in the ¹H NMR and ¹³C NMR spectra, allowing for its unambiguous identification.

References

Comparison of synthesis methods for 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comparative analysis of two primary synthetic routes to 5-Chloro-2-nitroaniline. Due to the limited availability of detailed experimental data for the synthesis of 5-Chloro-4-methyl-2-nitroaniline, this document focuses on its close structural analog, 5-Chloro-2-nitroaniline. The methodologies presented are supported by experimental data from various sources and are intended to offer researchers a comprehensive overview for selecting the most suitable synthesis strategy based on factors such as yield, purity, and procedural complexity.

Introduction

5-Chloro-2-nitroaniline is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The two methods compared in this guide are the nitration and subsequent amination of m-dichlorobenzene, and a multi-step process involving the acylation, nitration, and hydrolysis of 3-chloroaniline. This comparison aims to provide an objective assessment of each method's performance based on available experimental data.

Data Presentation

The following table summarizes the quantitative data for the two synthesis methods of 5-Chloro-2-nitroaniline.

ParameterMethod 1: From m-DichlorobenzeneMethod 2: From 3-Chloroaniline
Starting Material m-Dichlorobenzene3-Chloroaniline
Key Steps 1. Nitration 2. Amination1. Acylation (Formylation) 2. Nitration 3. Hydrolysis
Overall Yield ~83% (calculated from step yields)>60%[1]
Purity >98%[2]>98%[1]
Reaction Time Nitration: 4-5 hours Amination: 5-6 hoursAcylation: 1-1.5 hours Nitration: 2-2.5 hours Hydrolysis: 1-1.5 hours
Reaction Temperature Nitration: 45-55 °C Amination: 140-150 °CAcylation: Reflux Nitration: -5 to 10 °C Hydrolysis: Reflux
Key Reagents Sulfuric acid, Nitric acid, Liquid ammoniaFormic acid, Acetic anhydride, Nitric acid, Sodium hydroxide
Advantages High overall yield.Milder nitration conditions.
Disadvantages High-pressure amination step, generation of significant waste acid and saline wastewater.[3]Multi-step process, potential for side-product formation during nitration.

Experimental Protocols

Method 1: Synthesis from m-Dichlorobenzene

This two-step method involves the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by a high-pressure amination to yield 5-chloro-2-nitroaniline.

Step 1: Nitration of m-Dichlorobenzene [2]

  • A nitrating mixture is prepared by combining sulfuric acid and nitric acid.

  • m-Dichlorobenzene is subjected to nitration with the prepared mixed acid at a temperature of 45-55 °C for 4 to 5 hours.

  • Upon completion of the nitration, the layers are separated.

  • The organic (upper oil) phase is washed with water until neutral.

  • A subsequent wash with a 4% sodium hydroxide solution is performed, followed by standing to allow for phase separation.

  • The lower oil phase is washed until neutral to obtain 2,4-dichloronitrobenzene.

Step 2: Amination of 2,4-Dichloronitrobenzene [2]

  • The obtained 2,4-dichloronitrobenzene is charged into a high-pressure amination kettle.

  • Liquid ammonia is introduced into the kettle.

  • The reaction is maintained at a temperature of 140-150 °C and a pressure of 7.0-8.5 MPa for 5 to 6 hours.

  • After the reaction, the pressure is relieved to 0.5 MPa.

  • The reaction mixture is transferred to a washing kettle to remove ammonium chloride.

  • The product is collected by suction filtration, yielding a filter cake containing 5-chloro-2-nitroaniline. The final product has a purity of over 98%.[2]

Method 2: Synthesis from 3-Chloroaniline

This three-step synthesis begins with the protection of the amino group of 3-chloroaniline, followed by nitration and subsequent deprotection to yield the final product.

Step 1: Acylation (Formylation) of 3-Chloroaniline [1][4]

  • 3-Chloroaniline is acylated with formic acid in an organic solvent such as toluene at reflux temperature for 1-1.5 hours.[1][4]

  • This step yields the intermediate N-(3-chlorophenyl)formamide.

Step 2: Nitration of N-(3-chlorophenyl)formamide [4]

  • The intermediate from the previous step is nitrated using a mixture of nitric acid and acetic anhydride.

  • The reaction is conducted at a temperature range of -5 to 10 °C for 2.0-2.5 hours.[4]

  • This step introduces the nitro group, leading to the formation of N-(5-chloro-2-nitrophenyl)formamide.

Step 3: Hydrolysis of N-(5-chloro-2-nitrophenyl)formamide [4]

  • The nitrated intermediate is hydrolyzed using a 20-25% sodium hydroxide solution.

  • The hydrolysis is carried out under reflux conditions for 1-1.5 hours.[4]

  • This final step removes the formyl protecting group to yield 5-chloro-2-nitroaniline with a purity of over 98%.[1]

Mandatory Visualization

Synthesis_Comparison cluster_0 Method 1: From m-Dichlorobenzene cluster_1 Method 2: From 3-Chloroaniline start1 m-Dichlorobenzene step1_1 Nitration (H₂SO₄, HNO₃, 45-55°C) start1->step1_1 intermediate1 2,4-Dichloronitrobenzene step1_1->intermediate1 step1_2 Amination (NH₃, 140-150°C, 7-8.5 MPa) intermediate1->step1_2 end1 5-Chloro-2-nitroaniline step1_2->end1 start2 3-Chloroaniline step2_1 Acylation (HCOOH, Reflux) start2->step2_1 intermediate2_1 N-(3-chlorophenyl)formamide step2_1->intermediate2_1 step2_2 Nitration (HNO₃, Ac₂O, -5-10°C) intermediate2_1->step2_2 intermediate2_2 N-(5-chloro-2-nitrophenyl)formamide step2_2->intermediate2_2 step2_3 Hydrolysis (NaOH, Reflux) intermediate2_2->step2_3 end2 5-Chloro-2-nitroaniline step2_3->end2

Caption: Comparative workflow of two synthesis methods for 5-Chloro-2-nitroaniline.

References

A Comparative Guide to HPLC and GC for the Analysis of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates like 5-Chloro-4-methyl-2-nitroaniline is critical. The choice of analytical technique is paramount for achieving reliable results. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by representative experimental data and protocols.

Core Principles: HPLC vs. GC

The primary distinction between the two techniques lies in their mobile phases. HPLC utilizes a liquid mobile phase to separate components based on their interactions with a solid stationary phase, making it exceptionally versatile for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][2][3][4] In contrast, GC employs an inert gas as the mobile phase and requires the analyte to be volatile and thermally stable to be vaporized and separated in a heated column.[2][4][5]

For substituted nitroanilines, which are often polar and can be prone to degradation at high temperatures, HPLC is frequently the more straightforward and robust method.[6][7] GC analysis of such compounds may require a derivatization step to increase volatility and thermal stability, which can add complexity to the procedure.[6][7]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of HPLC and GC for the analysis of this compound. The data is extrapolated from established methods for structurally similar compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid/liquid stationary phase.
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compounds. No derivatization is needed.[1][3]Suitable for volatile and thermally stable compounds.[5] Derivatization may be required for polar analytes.[6]
Typical Detector Photodiode Array (PDA) or UV-VisElectron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS)
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL<0.1 µg/mL (ECD/MS), ~0.1 - 1 µg/mL (NPD/FID)
Limit of Quantitation (LOQ) ~0.03 - 0.3 µg/mL<0.3 µg/mL (ECD/MS), ~0.3 - 3 µg/mL (NPD/FID)
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Advantages - Direct analysis of polar, non-volatile compounds- Robust and highly reproducible- Wide applicability[2]- High sensitivity, especially with ECD or MS[1]- Excellent resolution for volatile compounds- Lower solvent consumption[5]
Disadvantages - Higher solvent consumption- Can have longer run times for complex separations- Requires analyte to be thermally stable[2][5]- Potential for thermal degradation of nitroanilines- Derivatization may be necessary, adding complexity[6][7]

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and accurate results. Below are representative protocols for HPLC-UV and GC-ECD methods tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC (RP-HPLC) method is designed for the direct quantification of this compound and related impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, deionized)

    • Formic Acid (0.1%)

    • This compound reference standard

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid) using a gradient. For example: Start with 40% Acetonitrile, increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV-Vis spectrum, likely around 254 nm or 380 nm for nitroaromatics.[8]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve the sample in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.

    • Perform serial dilutions from the stock solution to prepare calibration standards and test samples within the linear range of the instrument.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[8]

Gas Chromatography (GC) Protocol

This GC method is suitable for the analysis of this compound, assuming the compound demonstrates sufficient thermal stability. An Electron Capture Detector (ECD) is recommended due to the presence of chloro- and nitro- functional groups, which provide high sensitivity.

  • Instrumentation: A gas chromatograph with a capillary column, an autosampler, and an Electron Capture Detector (ECD) or Mass Spectrometer (MS).

  • Reagents and Standards:

    • Hexane or Toluene (Pesticide grade or equivalent)

    • This compound reference standard

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium or Nitrogen, at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C (ECD)

    • Injection Mode: Splitless (1 µL)

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in hexane or toluene.

    • Create a series of calibration standards through serial dilution of the stock solution.

    • Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.

    • Note on Derivatization: If poor peak shape or thermal degradation is observed, derivatization (e.g., silylation) of the amine group may be necessary.

Workflow and Decision Logic

The selection between HPLC and GC is a critical decision based on the analyte's properties and the analytical objectives. The following diagram illustrates the logical workflow for choosing the appropriate technique for analyzing this compound.

G cluster_input Analysis Initiation cluster_eval Analyte Property Evaluation cluster_methods Method Selection cluster_output Final Output start Sample: this compound thermal_stability Thermally Stable? start->thermal_stability hplc HPLC Analysis (Direct Injection) thermal_stability->hplc No / Unknown (Default Choice) gc GC Analysis thermal_stability->gc Yes report Generate Report hplc->report derivatization Derivatization Required? gc->derivatization gc_direct Direct GC Injection derivatization->gc_direct No gc_deriv Derivatize then GC derivatization->gc_deriv Yes gc_direct->report gc_deriv->report

Method selection workflow for this compound analysis.
Conclusion and Recommendation

For the routine analysis of this compound, HPLC is the recommended technique. Its ability to analyze polar and potentially thermally labile compounds without derivatization makes it a more robust, reliable, and simpler method.[6][7] This approach avoids the risk of analyte degradation and the additional complexities of a derivatization step.

GC should be considered a secondary or specialized alternative. It may be advantageous if extremely high sensitivity is required and an ECD or MS detector is available. However, the thermal stability of this compound must first be thoroughly verified to ensure that the results are accurate and that the analyte does not decompose in the hot injector or column.

References

Purity assessment of 5-Chloro-4-methyl-2-nitroaniline by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Assessment of 5-Chloro-4-methyl-2-nitroaniline

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is of paramount importance. This guide provides a comparative overview of various analytical techniques for assessing the purity of this compound, a key intermediate in various synthetic processes. The following sections detail the experimental methodologies and comparative data to aid in the selection of the most appropriate analytical strategy.

The purity of this compound is critical for ensuring the reliability and reproducibility of experimental results and the safety and efficacy of downstream products. Impurities can arise from the synthetic route, degradation, or storage. Therefore, robust analytical methods are required for accurate purity determination. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), and Spectroscopic techniques for this purpose.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on factors such as the nature of the impurities, the required level of sensitivity, and the available instrumentation. The following table summarizes the expected performance of different techniques for the analysis of this compound, based on typical performance for similar aromatic nitro compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of the difference in heat flow between a sample and a reference as a function of temperature.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID) or Mass Spectrometry (MS)Heat Flow Sensor
Purity Range (%) 95.0 - 99.995.0 - 99.998.0 - 99.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL< 0.1 µg/mL (with MS)Not applicable for impurity detection
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL< 0.3 µg/mL (with MS)Not applicable for impurity quantification
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%N/A
Sample Derivatization Not typically requiredMay be required for polar impuritiesNot required

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile, increasing to 90% over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, likely in the range of 254 nm or 320 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Accurately weigh and dissolve the test sample in the same solvent to a similar concentration as the main calibration standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Method

GC is a powerful technique for the separation and analysis of volatile compounds. For compounds like this compound, it can provide high resolution and sensitivity, especially when coupled with a mass spectrometer.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Standards:

  • Methylene chloride or other suitable solvent (GC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Detector Temperature: 300 °C (FID) or as per MS requirements.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 50:1)

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in methylene chloride.

  • Create a series of calibration standards through serial dilution.

  • Dissolve the test sample in methylene chloride to a known concentration.

Data Analysis: Purity is assessed by the area percent method, similar to HPLC. If using MS, identification of impurities can be aided by library matching of mass spectra. A patent for the related compound 5-chloro-2-nitroaniline reported a purity of 98.8% as determined by gas chromatography.[1]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly pure crystalline substances. It measures the melting point depression caused by impurities.

Instrumentation:

  • A calibrated Differential Scanning Calorimeter.

  • Aluminum pans and lids.

Experimental Conditions:

  • Sample Weight: 1-3 mg

  • Heating Rate: 1-2 °C/min

  • Temperature Range: From ambient to a temperature above the melting point of the substance (The melting point of a similar compound, 5-Chloro-2-methyl-4-nitroaniline, is reported to be 164-167 °C).[2][3]

  • Atmosphere: Inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

Sample Preparation:

  • Accurately weigh the sample into an aluminum pan and hermetically seal it.

Data Analysis: The purity is calculated from the DSC thermogram using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound, incorporating multiple analytical techniques for orthogonal verification.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Primary Analysis cluster_2 Confirmatory & Orthogonal Analysis cluster_3 Data Evaluation & Reporting Sample Sample Reception & Logging Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC-PDA/UV (Assay and Impurity Profile) Preparation->HPLC GC GC-FID/MS (Volatile Impurities & Assay) Preparation->GC DSC DSC (Purity of Main Component) Preparation->DSC Spectroscopy Spectroscopic Analysis (Structure Confirmation) Preparation->Spectroscopy Comparison Data Comparison & Evaluation HPLC->Comparison GC->Comparison DSC->Comparison Spectroscopy->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for the purity assessment of this compound.

This comprehensive approach, utilizing orthogonal analytical techniques, ensures a thorough and reliable determination of the purity of this compound, which is crucial for its application in research and development.

References

A Comparative Spectroscopic Guide to 5-Chloro-4-methyl-2-nitroaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectral data for 5-Chloro-4-methyl-2-nitroaniline and two of its structurally related analogs: 4-Methyl-2-nitroaniline and 5-Chloro-2-nitroaniline. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide summarizes key data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy in structured tables and provides detailed experimental protocols.

Comparative Spectral Data

The following tables summarize the key spectral features of this compound and its selected analogs. This side-by-side comparison is designed to highlight the influence of chloro and methyl substituents on the spectral properties of the 2-nitroaniline core structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) and Multiplicity
This compound 7.15 (s, 1H), 7.09 (s, 1H), 5.55 (s, 2H, -NH₂), 2.31 (s, 3H, -CH₃)
4-Methyl-2-nitroaniline 7.26 (d, J=2.3 Hz, 1H), 7.06 (dd, J=8.1, 2.3 Hz, 1H), 6.80 (d, J=8.1 Hz, 1H), 3.84 (s, 2H, -NH₂), 2.44 (s, 3H, -CH₃)[1]
5-Chloro-2-nitroaniline 8.03 (d, J=9.1 Hz, 1H), 6.80 (d, J=2.4 Hz, 1H), 6.67 (dd, J=9.1, 2.4 Hz, 1H), 6.10 (s, 2H, -NH₂)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ)
This compound 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 (-CH₃)
4-Methyl-2-nitroaniline 147.9, 133.1, 129.5, 125.9, 119.3, 115.5, 20.6 (-CH₃)
5-Chloro-2-nitroaniline 145.8, 132.8, 130.1, 125.8, 119.5, 118.9
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 186/188 (M⁺), 187.0 (M+1)[2]Data not available
4-Methyl-2-nitroaniline 152 (M⁺)[3]136, 106, 77[4]
5-Chloro-2-nitroaniline 172/174 (M⁺)[5]142, 126, 99[5]
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)
This compound Data not available
4-Methyl-2-nitroaniline 3480, 3370 (N-H stretch), 1625 (N-H bend), 1570, 1340 (NO₂ stretch)
5-Chloro-2-nitroaniline 3480, 3360 (N-H stretch), 1630 (N-H bend), 1575, 1345 (NO₂ stretch)[6]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Instrument parameters may vary and should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the analyte was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe or by gas chromatography. The electron energy was typically set to 70 eV.[7] The ion source temperature was maintained at 200-250°C.

Infrared (IR) Spectroscopy

Infrared spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets.[8] A small amount of the analyte (1-2 mg) was ground with approximately 100-200 mg of dry KBr powder and pressed into a thin, transparent disk.[9] The spectrum was recorded over the range of 4000-400 cm⁻¹.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and comparative analysis of spectral data for this compound and its analogs.

Spectral_Analysis_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis C1 This compound NMR NMR (¹H, ¹³C) C1->NMR MS Mass Spectrometry (EI) C1->MS IR FTIR Spectroscopy C1->IR C2 4-Methyl-2-nitroaniline C2->NMR C2->MS C2->IR C3 5-Chloro-2-nitroaniline C3->NMR C3->MS C3->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data yields MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data yields IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data yields Comparison Tabulated Spectral Database NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison

Caption: Workflow for spectral data acquisition and comparison.

References

Reactivity comparison of 5-Chloro-4-methyl-2-nitroaniline with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Chloro-4-methyl-2-nitroaniline with structurally similar compounds. Understanding the nuanced effects of substituent groups on the reactivity of the aniline scaffold is paramount for applications in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document summarizes key reactivity parameters, provides detailed experimental protocols for their determination, and utilizes visualizations to elucidate the underlying chemical principles.

Introduction to the Reactivity of Substituted Anilines

The chemical behavior of aniline and its derivatives is fundamentally governed by the electronic properties of the substituents attached to the aromatic ring. These substituents modulate the electron density of the benzene ring and, crucially, the availability of the lone pair of electrons on the amino group. This, in turn, dictates the compound's basicity and its nucleophilicity in key reactions such as electrophilic aromatic substitution and N-acetylation.

This compound possesses a unique combination of substituents: a strongly electron-withdrawing nitro group (-NO₂) ortho to the amino group, an electron-withdrawing chloro group (-Cl) meta to the amino group, and an electron-donating methyl group (-CH₃) para to the amino group. The interplay of the inductive and resonance effects of these groups determines the overall reactivity of the molecule. The prominent electron-withdrawing nature of the nitro group is expected to significantly decrease the basicity and nucleophilicity of the amino group compared to unsubstituted aniline.

This guide will focus on two key aspects of reactivity:

  • Basicity (pKa): A quantitative measure of the availability of the lone pair on the nitrogen atom.

  • N-Acetylation Rate: A representative measure of the nucleophilicity of the amino group in a common synthetic transformation.

The compounds selected for comparison with this compound are:

  • 4-Methyl-2-nitroaniline: To assess the effect of removing the chloro group.

  • 5-Chloro-2-nitroaniline: To evaluate the impact of removing the methyl group.

  • 2-Nitroaniline: As a baseline reference to understand the combined effect of the chloro and methyl substituents.

Data Presentation: A Quantitative Comparison

CompoundStructurepKa of Conjugate AcidRelative Rate of N-Acetylation (Illustrative)
This compound this compound-0.13 (Predicted)[1]1
4-Methyl-2-nitroaniline 4-Methyl-2-nitroanilineNot available> 1
5-Chloro-2-nitroaniline 5-Chloro-2-nitroaniline-1.46 (Predicted)[2]< 1
2-Nitroaniline 2-Nitroaniline-0.26 (Experimental)[3]~ 1

Note: A lower pKa value indicates a weaker base. The relative rate of N-acetylation is an estimation based on the electronic effects of the substituents; a higher value indicates a faster reaction.

Experimental Protocols

To empirically determine and compare the reactivity of these compounds, the following detailed experimental protocols are provided.

Protocol 1: Determination of pKa by Spectrophotometry

This method is suitable for weakly basic anilines and relies on the change in UV-Vis absorbance as a function of pH.

Materials:

  • Substituted aniline of interest

  • Hydrochloric acid (HCl) solutions of varying concentrations (to prepare buffers)

  • Sodium hydroxide (NaOH) solutions of varying concentrations (to prepare buffers)

  • Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.

  • Prepare a stock solution of the aniline in a suitable solvent (e.g., methanol or ethanol).

  • For each pH buffer, prepare a sample by adding a small, constant volume of the aniline stock solution to a volumetric flask and diluting with the buffer.

  • Measure the absorbance of each sample at a wavelength where the protonated and deprotonated forms of the aniline have significantly different molar absorptivities.

  • Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the anilinium ion.

Protocol 2: Kinetic Analysis of N-Acetylation by HPLC

This protocol allows for the determination of the rate of N-acetylation by monitoring the disappearance of the aniline reactant over time.

Materials:

  • Substituted aniline of interest

  • Acetic anhydride

  • Aprotic solvent (e.g., acetonitrile or tetrahydrofuran)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Thermostatted reaction vessel

  • Syringes and vials

Procedure:

  • Prepare stock solutions of the aniline and acetic anhydride of known concentrations in the aprotic solvent.

  • Equilibrate the aniline solution in the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding the acetic anhydride solution with vigorous stirring.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a suitable solvent).

  • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining aniline.

  • Plot the concentration of the aniline versus time. The initial rate of the reaction can be determined from the slope of this curve at time zero.

  • Compare the initial rates for the different anilines to establish their relative reactivity.

Mandatory Visualizations

To further clarify the concepts and procedures discussed, the following diagrams are provided.

experimental_workflow cluster_pka pKa Determination cluster_acetylation N-Acetylation Kinetics pka1 Prepare Buffer Solutions (Varying pH) pka3 Mix Aniline with Buffers pka1->pka3 pka2 Prepare Aniline Stock Solution pka2->pka3 pka4 Measure UV-Vis Absorbance pka3->pka4 pka5 Plot Absorbance vs. pH pka4->pka5 pka6 Determine pKa from Inflection Point pka5->pka6 compare Compare Reactivity pka6->compare ac1 Prepare Aniline and Acetic Anhydride Stock Solutions ac2 Initiate Reaction in Thermostatted Vessel ac1->ac2 ac3 Withdraw and Quench Aliquots at Time Intervals ac2->ac3 ac4 Analyze Aliquots by HPLC ac3->ac4 ac5 Plot [Aniline] vs. Time ac4->ac5 ac6 Determine Initial Rate ac5->ac6 ac6->compare start Start start->pka1 start->ac1 end End compare->end signaling_pathway cluster_reactivity Factors Influencing Reactivity cluster_assays Experimental Measurement substituents Substituent Electronic Effects (Inductive and Resonance) electron_density Electron Density on Amino Nitrogen substituents->electron_density modulates reactivity Amine Reactivity (Basicity and Nucleophilicity) electron_density->reactivity determines pka_measurement pKa Measurement reactivity->pka_measurement acetylation_kinetics N-Acetylation Kinetics reactivity->acetylation_kinetics

References

Comparative Biological Activity of 5-Chloro-4-methyl-2-nitroaniline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of 5-Chloro-4-methyl-2-nitroaniline derivatives. Due to a lack of publicly available data on a comprehensive series of these specific derivatives, this guide leverages data from structurally related N-substituted 2-nitroaniline analogs to infer potential therapeutic applications and guide future research.

The core structure of this compound combines several key pharmacophoric features: a nitroaromatic system, a halogen substituent, and an aniline moiety. The nitro group, being a strong electron-withdrawing group, is a well-established feature in compounds with antimicrobial and anticancer properties, often through bioreductive activation. The chloro and methyl substitutions on the aniline ring are expected to modulate the lipophilicity, electronic properties, and metabolic stability of the derivatives, thereby influencing their biological activity.

This guide summarizes the known anticancer and antimicrobial activities of analogous N-substituted 2-nitroaniline derivatives, presents detailed experimental protocols for their evaluation, and visualizes a general workflow for their synthesis and screening.

Comparative Anticancer Activity of N-Substituted 2-Nitroaniline Analogs

Several N-substituted 2-nitroaniline derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected analogs are presented in Table 1. These compounds demonstrate a wide range of potencies, with certain substitutions on the N-phenyl ring significantly enhancing anticancer activity.[1] This data can serve as a benchmark for designing and evaluating novel this compound derivatives.

Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [1]

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a 4-MethylphenylHCT1160.0059
1b 4-(Dimethylamino)phenylHCT1168.7
2a 2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
3a Pyrimidine derivativeMer Kinase0.0185
3b Pyrimidine derivativec-Met Kinase0.0336

Comparative Antimicrobial Activity of N-Substituted 2-Nitroaniline Analogs

In addition to their anticancer potential, N-substituted 2-nitroaniline derivatives have shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) values, indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism, are crucial for assessing their efficacy. Table 2 presents the MIC values for selected derivatives against various bacterial and fungal strains.[1]

Table 2: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives [1]

Compound IDN-SubstituentTest OrganismMIC (µg/mL)
4a 3-ChlorophenylStaphylococcus aureus16
4b 3-ChlorophenylEscherichia coli32
5a 4-FluorophenylCandida albicans8

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of the biological activity of novel compounds. The following are standard protocols for assessing the anticancer and antimicrobial properties of this compound derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[1]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[1]

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.[1]

  • Inoculation: Each well is then inoculated with the microbial suspension.[1]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizing the Research Workflow and Potential Mechanisms

To provide a clear overview of the research and development process for this compound derivatives, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Steps start This compound reaction Reaction with diverse reactants (e.g., aryl halides, aldehydes) start->reaction purification Purification (e.g., chromatography, recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (MIC Determination) characterization->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

While the precise signaling pathways affected by this compound derivatives are yet to be elucidated, nitroaromatic compounds are known to induce cellular stress and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds.

G compound This compound Derivative cell_stress Cellular Stress (e.g., ROS generation) compound->cell_stress dna_damage DNA Damage cell_stress->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a this compound derivative.

References

Cost analysis of different synthetic routes for 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmaceuticals and medicinal chemistry, the efficient synthesis of key intermediates is a critical aspect of drug development and manufacturing. 5-Chloro-2-nitroaniline is a vital building block in the synthesis of various active pharmaceutical ingredients. This guide provides a detailed cost analysis of two primary synthetic routes to this compound, offering a comparative look at their economic viability based on current chemical pricing and reported yields. The analysis is supported by detailed experimental protocols and visual representations of the synthetic pathways and workflow.

Executive Summary

Two principal synthetic routes for 5-Chloro-2-nitroaniline are evaluated:

  • Route A: A two-step process commencing with the nitration of m-dichlorobenzene to yield 2,4-dichloronitrobenzene, which subsequently undergoes amination to produce the final product.

  • Route B: A three-step synthesis starting from 3-chloroaniline, which involves formylation to protect the amine group, followed by nitration and subsequent hydrolysis to yield 5-chloro-2-nitroaniline.

The cost analysis reveals that Route A is the more economical option, primarily due to lower raw material costs and higher overall yield. However, this route involves high-pressure amination, which may require specialized industrial equipment. Route B, while appearing more expensive on a raw material basis, utilizes more conventional laboratory techniques, potentially making it more accessible for smaller-scale synthesis.

Data Presentation: A Head-to-Head Cost Comparison

The following table summarizes the estimated costs for the key reagents in each synthetic route, based on commercially available data. Prices have been standardized to USD per mole for a direct comparison.

ReagentMolecular Weight ( g/mol )Price (USD/kg)Price (USD/mol)Route ARoute B
m-Dichlorobenzene147.002.530.37
3-Chloroaniline127.5743.165.51
Nitric Acid (70%)63.010.260.02
Sulfuric Acid (98%)98.080.120.01
Liquid Ammonia17.030.450.01
Formic Acid (95%)46.030.790.04
Acetic Anhydride102.09--
Sodium Hydroxide40.00--

Note: Prices are estimates based on available 2025 data and may vary depending on supplier, purity, and volume. The cost of solvents, acetic anhydride, and sodium hydroxide are considered secondary and are not included in this direct comparison but are part of the overall process cost.

Experimental Protocols

Route A: From m-Dichlorobenzene

This synthesis involves two main steps: nitration and amination.

Step 1: Nitration of m-Dichlorobenzene to 2,4-Dichloronitrobenzene

A mixture of concentrated sulfuric acid (0.714 mol) and 95% nitric acid (0.701 mol) is prepared and cooled.[1][2] m-Dichlorobenzene (0.68 mol) is added dropwise to the mixed acid, maintaining the temperature between 35-45°C.[1][2] After the addition is complete, the reaction is continued for one hour at 45°C.[1][2] The acid layer is then separated, and the crude 2,4-dichloronitrobenzene is washed with water and a base.[1][2] The product can be further purified by recrystallization from ethanol.[1][2] The reported yield for this step is approximately 91.1%.[1][2]

Step 2: Amination of 2,4-Dichloronitrobenzene

2,4-Dichloronitrobenzene (2.46 mol) and toluene (7.72 mol) are charged into a high-pressure autoclave.[1][2] The vessel is sealed, purged with nitrogen, and liquid ammonia (14.1 mol) is introduced.[1][2] The reaction mixture is heated to 160°C and maintained for 8 hours.[1][2] After cooling and venting of excess ammonia, the resulting mixture is added to water and further cooled to 10°C.[1][2] The solid product is collected by filtration and purified by recrystallization from methanol to give 5-chloro-2-nitroaniline with a reported yield of 91.2%.[1][2]

Route B: From 3-Chloroaniline

This route proceeds via three steps: formylation, nitration, and hydrolysis.

Step 1: Formylation of 3-Chloroaniline

3-Chloroaniline is acylated with formic acid in an organic solvent such as toluene at reflux temperature for 1-1.5 hours to yield 3-chloroformylanilide.[3][4]

Step 2: Nitration of 3-Chloroformylanilide

The intermediate from the previous step is nitrated using a mixture of nitric acid and acetic anhydride at a temperature of -5 to 10°C for 2.0-2.5 hours.[3][4] This step yields 5-chloro-2-nitroformylanilide.

Step 3: Hydrolysis of 5-Chloro-2-nitroformylanilide

The nitrated intermediate is hydrolyzed with a 20-25% sodium hydroxide solution under reflux for 1-1.5 hours to give the final product, 5-chloro-2-nitroaniline.[3][4] The overall reported yield for this three-step process is over 60%, with a purity of more than 98%.[4]

Mandatory Visualizations

Cost_Analysis_Workflow Cost Analysis Workflow for 5-Chloro-2-nitroaniline Synthesis cluster_RouteA Route A cluster_RouteB Route B cluster_Analysis Cost Analysis A1 m-Dichlorobenzene A2 Nitration A1->A2 A3 2,4-Dichloronitrobenzene A2->A3 A4 Amination A3->A4 A5 5-Chloro-2-nitroaniline A4->A5 C4 Comparative Evaluation A5->C4 B1 3-Chloroaniline B2 Formylation B1->B2 B3 3-Chloroformylanilide B2->B3 B4 Nitration B3->B4 B5 5-Chloro-2-nitroformylanilide B4->B5 B6 Hydrolysis B5->B6 B7 5-Chloro-2-nitroaniline B6->B7 B7->C4 C1 Reagent Cost Data C1->C4 C2 Yield Data C2->C4 C3 Process Complexity C3->C4

Caption: Workflow of the comparative cost analysis.

Synthetic_Pathways Synthetic Pathways to 5-Chloro-2-nitroaniline mDCB m-Dichlorobenzene DCNB 2,4-Dichloronitrobenzene mDCB->DCNB H2SO4, HNO3 Final_A 5-Chloro-2-nitroaniline DCNB->Final_A NH3 (liq), Toluene CA 3-Chloroaniline CFA 3-Chloroformylanilide CA->CFA HCOOH NCFA 5-Chloro-2-nitro- formylanilide CFA->NCFA HNO3, Ac2O Final_B 5-Chloro-2-nitroaniline NCFA->Final_B NaOH, H2O

References

A Comparative Guide to Alternative Reagents for the Synthesis of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Chloro-4-methyl-2-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals, is a critical process demanding efficiency, regioselectivity, and safety. The traditional approach to synthesizing this molecule involves a three-step sequence: the protection of the amino group of 4-chloro-3-methylaniline via acetylation, followed by electrophilic nitration, and subsequent deprotection through hydrolysis. The nitration step is the most crucial in determining the overall yield and purity of the final product. This guide provides a comprehensive comparison of alternative nitrating agents to the conventional mixed acid (a combination of nitric and sulfuric acid), offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal synthetic route.

Comparison of Nitrating Agents for the Synthesis of 5-Chloro-4-methyl-2-nitroacetanilide

The central step in the synthesis of this compound is the regioselective nitration of the intermediate, 4-chloro-3-methylacetanilide. The acetamido group is an ortho, para-director. In this specific substrate, the para position is blocked, thus directing the incoming nitro group to the ortho position, which is the desired outcome. The performance of various nitrating agents for this transformation is summarized below.

Nitrating AgentReaction ConditionsYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Mixed Acid (HNO₃/H₂SO₄) 0-10 °C~75-851-2 hoursHigh reactivity, low costHarsh acidic conditions, generation of acidic waste, potential for over-nitration
Nitric Acid in Acetic Anhydride 0-5 °C~80-901-2 hoursHigh yield, good regioselectivity for ortho-nitrationReagent can be unstable, potential for runaway reactions
Nitronium Tetrafluoroborate (NO₂BF₄) -10 to 0 °C in Acetonitrile>9030-60 minutesHigh yield, high regioselectivity, fast reactionMoisture sensitive, higher cost, requires anhydrous conditions
Bismuth Nitrate Pentahydrate Reflux in DCM~85-952-4 hoursMild conditions, high ortho-selectivity, safer to handleLonger reaction time, requires a co-reagent (acetic anhydride)
Aqueous Nitric Acid Room TemperatureModerate12-24 hours"Greener" alternative, avoids strong acids like H₂SO₄Lower reactivity, longer reaction times, may require optimization

Experimental Protocols

Detailed methodologies for the three-step synthesis of this compound are provided below, with specific variations for the nitration step using the alternative reagents.

Step 1: Acetylation of 4-Chloro-3-methylaniline

To a solution of 4-chloro-3-methylaniline (10 mmol) in water (25 mL) is added concentrated hydrochloric acid (1 mL). Acetic anhydride (1.2 mL, 12 mmol) is then added in one portion, followed immediately by a solution of sodium acetate (1.6 g, 20 mmol) in water (5 mL). The mixture is stirred vigorously and cooled in an ice bath. The precipitated 4-chloro-3-methylacetanilide is collected by vacuum filtration, washed with cold water, and dried. The typical yield is 90-95%.

Step 2: Nitration of 4-Chloro-3-methylacetanilide (Alternative Protocols)

Protocol A: Mixed Acid (HNO₃/H₂SO₄) 4-chloro-3-methylacetanilide (10 mmol) is dissolved in glacial acetic acid (10 mL) and cooled to 0-5 °C. A chilled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (2 mL) is added dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred for an additional hour at room temperature and then poured onto crushed ice. The precipitated 5-chloro-4-methyl-2-nitroacetanilide is collected by filtration, washed with cold water until neutral, and dried.

Protocol B: Nitric Acid in Acetic Anhydride A solution of nitric acid (1.5 mL) in acetic anhydride (5 mL) is prepared at 15-20 °C and then cooled to 0 °C. This solution is added dropwise to a solution of 4-chloro-3-methylacetanilide (10 mmol) in acetic anhydride (10 mL) at 0 °C. The reaction is maintained at this temperature for 1-2 hours and then poured onto ice. The product is isolated as described in Protocol A.

Protocol C: Nitronium Tetrafluoroborate (NO₂BF₄) In a dry flask under a nitrogen atmosphere, 4-chloro-3-methylacetanilide (10 mmol) is dissolved in anhydrous acetonitrile (20 mL) and cooled to -10 °C. Nitronium tetrafluoroborate (1.5 g, 11.3 mmol) is added portion-wise, keeping the temperature below 0 °C.[1] The mixture is stirred for 30 minutes and then poured into a mixture of ice and water. The product is collected by filtration, washed with water, and dried.

Protocol D: Bismuth Nitrate Pentahydrate To a solution of 4-chloro-3-methylacetanilide (10 mmol) in dichloromethane (DCM, 30 mL), acetic anhydride (2 mL, 21 mmol) and bismuth nitrate pentahydrate (1.5 g, 3.1 mmol) are added. The mixture is heated to reflux with stirring for 2-4 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is washed with saturated sodium bicarbonate solution and water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product.[2][3][4]

Protocol E: Aqueous Nitric Acid 4-chloro-3-methylacetanilide (10 mmol) is suspended in 15.8 M aqueous nitric acid (20 mL) at room temperature. The mixture is stirred vigorously for 12-24 hours. The reaction is then diluted with ice-water, and the solid product is collected by filtration, washed thoroughly with water, and dried.[5][6]

Step 3: Hydrolysis of 5-Chloro-4-methyl-2-nitroacetanilide

The 5-chloro-4-methyl-2-nitroacetanilide (10 mmol) from Step 2 is suspended in a mixture of concentrated sulfuric acid (5 mL) and water (10 mL). The mixture is heated under reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and poured onto crushed ice. The solution is carefully neutralized with a cold aqueous solution of sodium hydroxide to precipitate the this compound. The yellow solid is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

Visualizing the Synthetic Workflow

The following diagrams illustrate the overall synthetic pathway and the decision-making process for selecting a nitrating agent.

Synthetic_Pathway_for_this compound cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis 4-Chloro-3-methylaniline 4-Chloro-3-methylaniline Acetic Anhydride Acetic Anhydride 4-Chloro-3-methylacetanilide 4-Chloro-3-methylacetanilide Acetic Anhydride->4-Chloro-3-methylacetanilide Acetylation Nitrating_Agent Alternative Nitrating Agents 4-Chloro-3-methylacetanilide->Nitrating_Agent Nitration 5-Chloro-4-methyl-2-nitroacetanilide 5-Chloro-4-methyl-2-nitroacetanilide H2SO4_H2O H₂SO₄ / H₂O This compound This compound H2SO4_H2O->this compound Hydrolysis

Caption: Overall synthetic pathway for this compound.

Nitrating_Agent_Selection cluster_criteria Decision Criteria cluster_agents Nitrating Agents start Select Nitrating Agent Yield High Yield? start->Yield Safety Safety Concerns? start->Safety Cost Cost-Effective? start->Cost Green Environmentally Friendly? start->Green MixedAcid Mixed Acid Yield->MixedAcid Moderate AcetylNitrate Nitric Acid / Acetic Anhydride Yield->AcetylNitrate Yes NO2BF4 NO₂BF₄ Yield->NO2BF4 Yes BismuthNitrate Bismuth Nitrate Yield->BismuthNitrate Yes AqueousHNO3 Aqueous HNO₃ Yield->AqueousHNO3 No Safety->MixedAcid High Concern Safety->AcetylNitrate High Concern Safety->NO2BF4 Moderate Concern (Moisture Sensitive) Safety->BismuthNitrate Low Concern Safety->AqueousHNO3 Low Concern Cost->MixedAcid Low Cost->AcetylNitrate Moderate Cost->NO2BF4 High Cost->BismuthNitrate Moderate Cost->AqueousHNO3 Low Green->MixedAcid No Green->AcetylNitrate No Green->NO2BF4 No Green->BismuthNitrate Partially Green->AqueousHNO3 Yes

Caption: Decision matrix for selecting an alternative nitrating agent.

Safety and Environmental Considerations

The choice of nitrating agent has significant implications for laboratory safety and environmental impact.

  • Mixed Acid: This traditional method is highly effective but poses significant risks due to the use of concentrated and corrosive acids. It also generates a large amount of acidic waste, which requires neutralization and disposal, adding to the environmental burden.[7][8][9]

  • Nitric Acid in Acetic Anhydride: While offering high yields, this mixture can be unstable and potentially explosive if not handled with extreme care.

  • Nitronium Tetrafluoroborate: This reagent is highly reactive and effective but is moisture-sensitive, reacting with water to produce corrosive hydrofluoric and nitric acids.[1][10] It requires handling in a dry atmosphere.

  • Bismuth-Based Reagents: Bismuth nitrate and subnitrate are considered safer and more environmentally benign alternatives.[2][3][4] They are less corrosive and avoid the use of strong mineral acids.

  • Aqueous Nitric Acid: This approach represents a significant step towards a "greener" nitration process by eliminating the need for sulfuric acid.[5][6] However, the reactions are often slower and may require optimization for specific substrates.

References

Cross-Validation of Analytical Methods for 5-Chloro-4-methyl-2-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-Chloro-4-methyl-2-nitroaniline, a key intermediate in various manufacturing processes. The objective is to offer a detailed examination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to support researchers, scientists, and drug development professionals in method selection, development, and cross-validation.

Cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results when different techniques are employed or when methods are transferred between laboratories.[1][2] This process involves comparing the performance of two or more analytical methods to verify that they produce consistent and accurate results.[2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Due to a lack of extensive, published, validated methods specifically for this compound, this guide leverages established methods for structurally similar compounds, such as other substituted anilines and nitrophenols, to provide a robust starting point for method development and validation.[1][3]

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of substituted anilines.[1] The choice between these methods is often dictated by the sample matrix, required sensitivity, and the specific analytical objective.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For aniline derivatives, reversed-phase HPLC with UV detection is a common approach.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] It is particularly well-suited for the trace analysis of volatile and semi-volatile compounds.[1]

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound. These values are based on typical performance for similar substituted anilines and related compounds.[1][3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.[1][3]
Typical Detector Photodiode Array (PDA) or UV-Vis.[3]Mass Spectrometer (MS).[1][3]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL.[3]<0.1 µg/mL.[3]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL.[3]<0.3 µg/mL.[3]
Linearity Range 0.05 - 50 µg/mL.[3]0.5 - 100 µg/mL.[3]
Precision (%RSD) < 2%.[3]< 5%.[3]
Accuracy (% Recovery) 98 - 102%.[3]95 - 105%.[3]
Sample Derivatization Not typically required.[1][3]May be required for improved volatility and chromatographic performance.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for other nitroanilines and chlorophenols and serves as a strong starting point for method development for this compound.[3][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[3]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

Reagents and Standards:

  • Acetonitrile (HPLC grade).[3]

  • Water (HPLC grade).[3]

  • Formic acid (optional, for pH adjustment and MS compatibility).[3][4]

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: Based on the UV-Vis spectrum of the analyte, likely in the range of 300-400 nm.[3]

  • Injection Volume: 10 µL.[3]

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.[3]

  • Prepare a series of calibration standards by diluting the stock solution.[3]

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.[3][5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).[5]

Reagents and Standards:

  • Methylene chloride or other suitable solvent (GC grade).[3]

  • This compound reference standard.

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.[3]

  • Injection Mode: Splitless.[3]

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: m/z 50-300.

  • Source Temperature: 230 °C.[6]

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.[3]

  • Create a series of calibration standards through serial dilution of the stock solution.[3]

  • Sample extraction may be necessary for complex matrices. For aqueous samples, liquid-liquid extraction with a solvent like dichloromethane at a basic pH can be used.[5][7] For solid samples, ultrasonic or Soxhlet extraction may be employed.[5][7]

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV-Vis/PDA Detection separate->detect process Chromatogram Processing detect->process quantify Quantification process->quantify report Report quantify->report

Caption: Workflow for the analysis of this compound by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extract Liquid-Liquid or Solid-Phase Extraction start->extract concentrate Concentrate Extract extract->concentrate inject Inject into GC-MS System concentrate->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometric Detection separate->detect process Mass Spectra Analysis detect->process quantify Quantification process->quantify report Report quantify->report

Caption: Workflow for the analysis of this compound by GC-MS.

Cross_Validation_Logic cluster_validation Validation Parameters method1 Analytical Method 1 (e.g., HPLC) linearity Linearity method1->linearity accuracy Accuracy method1->accuracy precision Precision method1->precision lod_loq LOD/LOQ method1->lod_loq method2 Analytical Method 2 (e.g., GC-MS) method2->linearity method2->accuracy method2->precision method2->lod_loq compare Compare Results linearity->compare accuracy->compare precision->compare lod_loq->compare decision Comparable and Reliable? compare->decision

Caption: Logical workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to Isomeric Purity Analysis of 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical intermediates is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of 5-Chloro-4-methyl-2-nitroaniline, a key building block in various synthetic pathways.

The synthesis of this compound can often lead to the formation of several positional isomers, which can be challenging to separate and quantify due to their similar physicochemical properties. This guide outlines and compares the two primary chromatographic techniques for this analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing supporting, albeit illustrative, experimental data and detailed protocols.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for analyzing the isomeric purity of this compound. Each technique offers distinct advantages and disadvantages, and the choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 1: Comparison of HPLC and GC for Isomeric Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Ideal for the analysis of non-volatile and thermally labile compounds, making it suitable for all potential isomers of this compound.Best suited for volatile and thermally stable compounds. Derivatization may be required for less volatile isomers, adding complexity.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL (FID), < 0.1 ng/mL (MS)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL (FID), < 0.3 ng/mL (MS)
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Preparation Generally simple, involving dissolution in a suitable solvent.May require derivatization to increase volatility.

Potential Isomeric Impurities

Based on the synthesis of this compound, several positional isomers can be formed as impurities. The effective separation of these isomers is critical for accurate purity assessment.

Table 2: Potential Isomeric Impurities of this compound

Impurity NameChemical Structure
3-Chloro-4-methyl-2-nitroaniline(Structure image not available)
2-Chloro-4-methyl-5-nitroaniline(Structure image not available)
4-Chloro-5-methyl-2-nitroaniline(Structure image not available)
6-Chloro-4-methyl-2-nitroaniline(Structure image not available)

Illustrative Experimental Data

The following tables present illustrative data from the analysis of a hypothetical sample of this compound containing isomeric impurities, using both HPLC and GC methods. This data is based on typical performance for similar compounds.

Table 3: Illustrative HPLC Separation Data

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
4-Chloro-5-methyl-2-nitroaniline8.2-1.1
3-Chloro-4-methyl-2-nitroaniline9.52.11.2
This compound 10.8 2.5 1.0
2-Chloro-4-methyl-5-nitroaniline12.12.31.1
6-Chloro-4-methyl-2-nitroaniline13.52.61.2

Table 4: Illustrative GC-MS Separation Data

CompoundRetention Time (min)m/z (Major Fragments)
3-Chloro-4-methyl-2-nitroaniline15.3186, 140, 105
4-Chloro-5-methyl-2-nitroaniline15.9186, 140, 105
This compound 16.5 186, 140, 105
6-Chloro-4-methyl-2-nitroaniline17.2186, 140, 105
2-Chloro-4-methyl-5-nitroaniline18.1186, 140, 105

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate isomeric purity analysis. Below are representative experimental protocols for HPLC-UV and GC-MS methods, adapted from established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the simultaneous quantification of this compound and its potential isomeric impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample. Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution. Further dilute as necessary to fall within the linear range of the detector.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is particularly useful for the identification and quantification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Workflow and Pathway Diagrams

To provide a clearer understanding of the analytical process, the following diagrams illustrate the general workflow for isomeric purity analysis and a decision pathway for method selection.

IsomericPurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Injection & Separation Filtration->HPLC GC GC Injection & Separation Filtration->GC Integration Peak Integration HPLC->Integration GC->Integration Identification Peak Identification (RT, MS) Integration->Identification Quantification Quantification (% Area) Identification->Quantification Report Generate Report Quantification->Report

Caption: General workflow for isomeric purity analysis.

MethodSelectionPathway Start Start: Isomeric Purity Analysis ThermalStability Are isomers thermally stable? Start->ThermalStability Volatility Are isomers sufficiently volatile? ThermalStability->Volatility Yes UseHPLC Use HPLC ThermalStability->UseHPLC No Derivatization Is derivatization acceptable? Volatility->Derivatization No UseGC Use GC or GC-MS Volatility->UseGC Yes Derivatization->UseGC Yes Derivatization->UseHPLC No

Caption: Decision pathway for analytical method selection.

Safety Operating Guide

Proper Disposal of 5-Chloro-4-methyl-2-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Chloro-4-methyl-2-nitroaniline, a chemical with significant health and environmental hazards, is a critical component of laboratory safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.

Hazard Profile and Disposal Considerations

This compound and structurally similar compounds are classified as highly toxic and hazardous to the environment. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2] Key hazards include acute toxicity upon ingestion, skin contact, or inhalation, and long-term adverse effects on aquatic life.[2][3]

Due to its hazardous nature, this compound should not be disposed of in general laboratory waste or down the drain. The universally recommended disposal method is to transfer the waste to a licensed and approved hazardous waste disposal facility.[2][3][4]

Quantitative Data for Disposal

Specific quantitative thresholds for the disposal of this compound are not publicly available. Disposal decisions should be based on the inherent hazardous properties of the substance. The following table summarizes the key hazard classifications that mandate professional disposal.

Hazard ClassificationDescriptionCitation
Acute Toxicity (Oral) Fatal if swallowed.[3]
Acute Toxicity (Dermal) Fatal in contact with skin.[3]
Acute Toxicity (Inhalation) Fatal if inhaled.[3]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[3]
Aquatic Hazard (Chronic) Toxic to aquatic life with long lasting effects.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][5]

  • Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of dust or fumes.[1]

2. Waste Collection and Containment:

  • For solid waste, carefully sweep up the material to avoid generating dust.[1]

  • Place the waste into a suitable, airtight, and clearly labeled container. The container should be compatible with the chemical.

  • For contaminated materials (e.g., gloves, weighing paper, pipette tips), collect them in a designated, sealed waste bag or container.

3. Labeling and Storage:

  • Clearly label the waste container with the chemical name ("this compound"), hazard symbols (e.g., toxic, environmentally hazardous), and the date of accumulation.

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[1][4] Store locked up.[2][3]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest or any other required documentation to the disposal company.

  • Follow all local, state, and federal regulations for the transportation and disposal of hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Suitable Container fume_hood->collect_waste avoid_dust Avoid Dust Generation collect_waste->avoid_dust label_container Label Container with Chemical Name and Hazards collect_waste->label_container store_waste Store in a Secure, Ventilated Secondary Containment Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Vendor store_waste->contact_ehs documentation Complete Waste Manifest/ Documentation contact_ehs->documentation disposal Transfer to Licensed Hazardous Waste Disposal Facility documentation->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 5-Chloro-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of 5-Chloro-4-methyl-2-nitroaniline, a compound requiring careful management in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves and protective clothing to prevent skin exposure.Inspect gloves prior to use.[1][3]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Use in areas with inadequate ventilation or when exposure limits may be exceeded.[1][2]

Safe Handling and Engineering Controls

Proper handling procedures and engineering controls are critical to creating a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is the recommended engineering control to minimize inhalation exposure.[1]

  • Hygiene Practices: Wash hands thoroughly after handling the compound.[1][2] Avoid eating, drinking, or smoking in areas where the chemical is used.[2][4]

  • Dust Minimization: Take care to avoid the formation of dust and aerosols during handling.[1][3]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Without creating dust, sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear the appropriate PPE as outlined above during the entire cleanup process.[1]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.[5] All disposal activities must be in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.[3]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification and Use cluster_disposal Post-Handling start Start: Handling this compound task Assess Task-Specific Risks (e.g., weighing, transfer, reaction) start->task eye_face Eye and Face Protection - Chemical Safety Goggles - Face Shield (if splash risk) task->eye_face skin Skin Protection - Chemical-Resistant Gloves - Protective Clothing/Lab Coat task->skin respiratory Respiratory Protection - Fume Hood (Primary) - NIOSH/MSHA Approved Respirator (if ventilation is inadequate) task->respiratory inspect Inspect PPE Before Use eye_face->inspect skin->inspect respiratory->inspect don Proper Donning of PPE inspect->don handle Proceed with Handling don->handle doff Proper Doffing and Disposal of Contaminated PPE handle->doff wash Wash Hands Thoroughly doff->wash

Caption: PPE Selection Workflow for Handling this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-4-methyl-2-nitroaniline
Reactant of Route 2
5-Chloro-4-methyl-2-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.